1-Acetyl-3-Aminopyrrolidine
Description
Properties
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5(9)8-3-2-6(7)4-8/h6H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFVAHXVSVHNQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458968 | |
| Record name | 1-Acetyl-3-Aminopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
833483-45-7 | |
| Record name | 1-Acetyl-3-Aminopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-aminopyrrolidin-1-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"1-Acetyl-3-Aminopyrrolidine" synthesis from 3-aminopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 1-Acetyl-3-Aminopyrrolidine from 3-aminopyrrolidine. The document outlines common synthetic routes, detailed experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery.
Introduction
This compound is a valuable building block in the synthesis of various pharmaceutical compounds. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and the presence of both a primary amine and an acetylated secondary amine offers versatile points for further chemical modification. The selective N-acetylation of the pyrrolidine ring nitrogen in the presence of the primary amino group at the 3-position is a key chemical transformation that requires careful control of reaction conditions. This guide explores the common methodologies to achieve this synthesis.
Synthetic Approaches
The primary method for the synthesis of this compound involves the direct acetylation of 3-aminopyrrolidine. The key challenge in this synthesis is achieving selective acetylation at the secondary amine of the pyrrolidine ring over the primary amine at the 3-position.
Acetylation using Acetic Anhydride
A common method for N-acetylation is the use of acetic anhydride.[1] The reaction typically involves treating 3-aminopyrrolidine with acetic anhydride in a suitable solvent. The selectivity of this reaction can be influenced by the reaction conditions, such as temperature, solvent, and the presence of a base. In some cases, protection of the primary amine may be necessary to achieve the desired mono-acetylated product. However, direct treatment with acetic anhydride can lead to the formation of the diacetylated product.[2]
Alternative Acetylation Methods
Recent advancements have explored greener and more selective acetylation methods. One such method utilizes acetonitrile as the acetylating agent in a continuous-flow reactor with an alumina catalyst.[3][4] This approach offers a potentially safer and more controlled reaction environment.[1]
Experimental Protocols
The following section provides a detailed experimental protocol for the synthesis of this compound using acetic anhydride.
Objective: To synthesize this compound by selective N-acetylation of 3-aminopyrrolidine.
Materials:
-
3-Aminopyrrolidine
-
Acetic Anhydride
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminopyrrolidine (1 equivalent) in dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1 to 1.2 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 3 hours.[2] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] Extract the aqueous layer with dichloromethane (3 x volume).[2]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).[2] Filter the drying agent and concentrate the organic phase in vacuo.[2]
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a dichloromethane/methanol gradient (e.g., 25:1) to isolate the desired this compound.[2]
Data Presentation
The following table summarizes the quantitative data reported for acetylation reactions of aminopyrrolidine derivatives. It is important to note that yields can vary significantly based on the specific substrate and reaction conditions.
| Reagent | Solvent | Base | Yield (%) | Reference |
| Acetic Anhydride | Dichloromethane | - | High (for diacetylation) | [2] |
| Acetic Acid | Dichloromethane | - | 18-24 | [2] |
| Acetonitrile | - | Alumina | Good Conversion | [3][4] |
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Logical Relationship of Acetylation Methods
The following diagram illustrates the relationship between the starting material and the products of different acetylation approaches.
Caption: Products from different acetylation methods of 3-aminopyrrolidine.
References
- 1. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-Acetyl-3-Aminopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyl-3-aminopyrrolidine is a substituted pyrrolidine that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif, featuring a chiral center and both a hydrogen bond donor and acceptor, makes it an attractive scaffold for the synthesis of novel therapeutic agents. The pyrrolidine ring is a prevalent core in numerous biologically active compounds, and the functional groups of this compound allow for diverse chemical modifications. A thorough understanding of its physicochemical properties is paramount for its effective utilization in the design and development of new chemical entities with desired pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed experimental protocols for their determination.
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in biological systems, influencing its solubility, permeability, and ultimately, its efficacy and safety. While experimental data for this compound is limited in publicly accessible literature, a combination of data from supplier specifications and computational predictions provides valuable insights.
General Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂O | SRD Pharma[1] |
| Molecular Weight | 128.17 g/mol | SRD Pharma[1] |
| CAS Number | 833483-45-7 | BLD Pharm[2] |
Predicted Physicochemical Data
Due to the scarcity of experimental data, the following table summarizes predicted values for key physicochemical parameters. These values are computationally derived and should be used as estimates, with experimental verification recommended.
| Property | Predicted Value | Notes |
| Melting Point | Not available | Data for the parent compound, 3-aminopyrrolidine dihydrochloride, is >300 °C, suggesting the acetylated form is also a solid at room temperature. |
| Boiling Point | Not available | The related compound 1-acetyl-pyrrolidin-3-one has a boiling point of 120-123 °C at 0.55 Torr.[3] |
| pKa (most basic) | ~8-9 | Estimated based on the pKa of the secondary amine in the pyrrolidine ring. The parent 3-aminopyrrolidine has a predicted pKa of 9.94±0.20.[4] |
| logP | -0.5 to 0.5 | The calculated XLogP3 for the similar 1-Acetyl-3-aminopiperidine is -0.7.[5] The presence of both polar amine and amide groups suggests low lipophilicity. |
| Aqueous Solubility | Soluble | The presence of polar functional groups capable of hydrogen bonding suggests good water solubility. The related 1-(3-Aminopropyl)pyrrolidine is soluble in water.[6] |
Experimental Protocols
Accurate determination of physicochemical properties requires standardized experimental procedures. The following sections detail common methodologies for the key parameters of this compound.
Synthesis of this compound
A plausible synthetic route to this compound involves the acetylation of a suitable 3-aminopyrrolidine precursor. The following is a general laboratory-scale procedure.
Materials:
-
3-Aminopyrrolidine (or a protected version such as its dihydrochloride salt)
-
Acetyl chloride or Acetic anhydride
-
A suitable base (e.g., triethylamine, pyridine, or sodium bicarbonate)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopyrrolidine (1 equivalent) and the base (1.1-1.5 equivalents) in the chosen anhydrous solvent.
-
Addition of Acetylating Agent: Cool the solution in an ice bath (0 °C). Slowly add the acetylating agent (acetyl chloride or acetic anhydride, 1.05 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.[7][8][9]
Synthesis Workflow for this compound
Caption: Synthetic workflow for this compound.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or a digital instrument)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the sample of this compound is dry and finely powdered.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
Measurement: Place the capillary tube in the heating block of the melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has melted (completion of melting). This range is the melting point of the compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Apparatus:
-
Small-scale distillation apparatus or a Thiele tube setup
-
Heating mantle or oil bath
-
Thermometer
-
Boiling chips
Procedure (Micro-scale):
-
Sample Preparation: Place a small volume (0.5-1 mL) of this compound into a small test tube or vial.
-
Capillary Inversion: Place a small, sealed-end capillary tube, open end down, into the liquid.
-
Heating: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube filled with mineral oil). Heat the bath gradually.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until a steady stream of bubbles is observed.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
Determination of pKa
The pKa is a measure of the acidity or basicity of a compound. For this compound, the pKa of the secondary amine is of primary interest.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and magnetic stir bar
-
Beaker
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
Procedure (Potentiometric Titration):
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.
-
Titration Setup: Place the beaker on the stir plate, add the stir bar, and immerse the pH electrode in the solution.
-
Titration: Slowly add the standardized HCl solution from the burette in small increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Data Analysis: Plot a titration curve of pH versus the volume of HCl added. The pKa can be determined from the pH at the half-equivalence point, which is the point where half of the amine has been protonated.
Determination of logP (Octanol-Water Partition Coefficient)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique.
Apparatus:
-
Separatory funnel or screw-cap vials
-
Mechanical shaker
-
Centrifuge (optional)
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
-
1-Octanol (pre-saturated with water)
-
Water (pre-saturated with 1-octanol)
Procedure (Shake-Flask Method):
-
Sample Preparation: Prepare a stock solution of this compound in either water or 1-octanol.
-
Partitioning: Add a known volume of the stock solution to a separatory funnel or vial containing a known volume of the other immiscible solvent.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to aid in the separation.
-
Concentration Measurement: Carefully separate the two phases and determine the concentration of this compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Determination of Aqueous Solubility
Aqueous solubility is a critical property for drug absorption and distribution.
Apparatus:
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Filtration device (e.g., syringe filters)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure (Equilibrium Shake-Flask Method):
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of water or a buffer solution of a specific pH.
-
Equilibration: Seal the vials and place them in a shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, filter the solution to remove the undissolved solid.
-
Concentration Measurement: Determine the concentration of the dissolved this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. The measured concentration represents the aqueous solubility of the compound under the experimental conditions.
Reactivity and Biological Significance
The chemical reactivity of this compound is primarily dictated by its secondary amine and amide functionalities. The secondary amine is nucleophilic and can participate in reactions such as alkylation, acylation, and condensation. The amide group is generally less reactive but can be hydrolyzed under acidic or basic conditions.
In the context of drug development, the aminopyrrolidine scaffold is a key component in a variety of biologically active molecules. The ability to modify the amino and acetyl groups allows for the fine-tuning of a compound's properties to optimize its interaction with biological targets. The pyrrolidine ring itself provides a three-dimensional structure that can be crucial for binding to protein active sites. While specific biological activities for this compound are not extensively documented, its derivatives are explored for a range of therapeutic applications, leveraging the versatility of the aminopyrrolidine core.[10]
Conclusion
This compound is a valuable synthetic intermediate with physicochemical properties that make it suitable for a range of applications in medicinal chemistry. This guide has provided an overview of its known and predicted properties, along with standardized protocols for their experimental determination. While a comprehensive experimental dataset for this specific molecule is not yet available, the provided information serves as a crucial resource for researchers and scientists working with this and related compounds, enabling more informed decisions in the design and synthesis of new chemical entities. The continued investigation and characterization of such building blocks are essential for advancing the field of drug discovery.
References
- 1. This compound [srdpharma.com]
- 2. 833483-45-7|this compound|BLD Pharm [bldpharm.com]
- 3. 1-Acetyl-pyrrolidin-3-one CAS#: 34086-58-3 [chemicalbook.com]
- 4. 79286-79-6 CAS MSDS (3-Aminopyrrolidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 1-(3-Amino-1-piperidinyl)ethanone | C7H14N2O | CID 21482823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(3-Aminopropyl)pyrrolidine CAS#: 23159-07-1 [m.chemicalbook.com]
- 7. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ias.ac.in [ias.ac.in]
- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
1-Acetyl-3-Aminopyrrolidine: A Technical Guide for Drug Discovery Professionals
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its three-dimensional structure and synthetic tractability make it an attractive starting point for the design of novel therapeutics.[3] This technical guide provides an in-depth overview of 1-Acetyl-3-Aminopyrrolidine, a key building block for the synthesis of diverse and biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering key data, a representative synthetic protocol, and a visualization of its utility in creating compound libraries.
Core Compound: this compound
This compound is a functionalized pyrrolidine derivative that serves as a versatile intermediate in organic synthesis. The presence of a secondary amine within the pyrrolidine ring, an acetyl group, and a primary amino group provides multiple points for chemical modification, enabling the exploration of a broad chemical space.
Molecular Structure
The molecular structure of this compound is depicted in Figure 1.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its application in synthetic chemistry and for the characterization of its derivatives.
| Property | Value | Reference |
| CAS Number | 833483-45-7 | N/A |
| Molecular Formula | C₆H₁₂N₂O | N/A |
| Molecular Weight | 128.17 g/mol | [4] |
| SMILES | CC(=O)N1CCC(N)C1 | N/A |
The Aminopyrrolidine Scaffold in Drug Discovery
The aminopyrrolidine scaffold is a cornerstone in the development of novel therapeutics due to its prevalence in biologically active compounds.[1] Its unique conformational properties allow for precise spatial orientation of functional groups, which is critical for target binding and biological activity.[3] Derivatives of the aminopyrrolidine core have been investigated for a wide range of therapeutic applications, including as inhibitors of enzymes such as Abl and PI3K, highlighting the scaffold's potential in oncology and other disease areas.[5] The ability to readily synthesize a variety of derivatives from a common core like this compound is a significant advantage in the generation of compound libraries for high-throughput screening and lead optimization.[6]
Representative Experimental Protocol: Synthesis of a Substituted Pyrrolidine Derivative
The following is a representative protocol illustrating the use of this compound as a starting material for the synthesis of a more complex derivative. This protocol is based on general methods for the acylation of amines.
Objective: To synthesize N-(1-acetylpyrrolidin-3-yl)benzamide, a potential intermediate for further functionalization.
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound in anhydrous DCM, add triethylamine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-(1-acetylpyrrolidin-3-yl)benzamide.
Visualization of Synthetic Utility
The following diagram illustrates a generalized workflow for the diversification of the this compound scaffold, a key strategy in the generation of compound libraries for drug discovery.
Caption: Diversification of the this compound scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [srdpharma.com]
- 5. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scaffold Diversity Synthesis and Its Application in Probe and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Analysis of 1-Acetyl-3-Aminopyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data (NMR, IR, and MS) for the compound 1-Acetyl-3-Aminopyrrolidine. Due to the limited availability of experimentally derived public data for this specific molecule, this guide will focus on the predicted spectral characteristics based on its chemical structure. It also includes standardized experimental protocols for acquiring such data.
Chemical Structure and Overview
This compound is a substituted pyrrolidine derivative containing a tertiary amide and a primary amine functional group. Its structure consists of a five-membered pyrrolidine ring, an acetyl group attached to the nitrogen atom of the ring, and an amino group at the 3-position. This combination of functional groups dictates its characteristic spectral properties.
Structure:
Predicted Spectral Data
The following tables summarize the anticipated spectral data for this compound based on established principles of organic spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| CH₃ (Acetyl) | ~2.0 - 2.2 | Singlet (s) | Deshielded by the adjacent carbonyl group. |
| H2, H5 (Pyrrolidine) | ~3.2 - 3.8 | Multiplet (m) | Protons adjacent to the amide nitrogen, showing complex splitting. |
| H3 (Pyrrolidine) | ~3.0 - 3.5 | Multiplet (m) | Proton on the carbon bearing the amino group. |
| H4 (Pyrrolidine) | ~1.8 - 2.2 | Multiplet (m) | Methylene protons on the pyrrolidine ring. |
| NH₂ (Amine) | ~1.5 - 3.0 | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |
¹³C NMR (Carbon NMR)
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Amide Carbonyl) | ~170 - 175 | Characteristic downfield shift for an amide carbonyl carbon. |
| C2, C5 (Pyrrolidine) | ~45 - 55 | Carbons adjacent to the amide nitrogen. |
| C3 (Pyrrolidine) | ~48 - 58 | Carbon attached to the primary amino group. |
| C4 (Pyrrolidine) | ~30 - 40 | Methylene carbon in the pyrrolidine ring. |
| CH₃ (Acetyl) | ~20 - 25 | Methyl carbon of the acetyl group. |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration |
| N-H (Primary Amine) | 3300 - 3500 | Medium | Symmetric and asymmetric stretching (two bands expected). |
| C-H (Aliphatic) | 2850 - 2960 | Medium to Strong | Stretching vibrations of the pyrrolidine and acetyl C-H bonds. |
| C=O (Tertiary Amide) | 1630 - 1680 | Strong | Carbonyl stretching (Amide I band). |
| N-H (Primary Amine) | 1590 - 1650 | Medium to Strong | Scissoring (bending) vibration. |
| C-N | 1000 - 1350 | Medium | Stretching vibrations. |
Mass Spectrometry (MS)
| Fragmentation | Predicted m/z | Notes |
| Molecular Ion [M]⁺ | 128 | Corresponding to the molecular weight of C₆H₁₂N₂O. |
| [M - CH₃CO]⁺ | 85 | Loss of the acetyl group. |
| [M - NH₂]⁺ | 112 | Loss of the amino group. |
| Pyrrolidine ring fragments | Various | Complex fragmentation of the pyrrolidine ring structure. |
| CH₃CO⁺ | 43 | Acetyl cation, often a prominent peak. |
Experimental Protocols
The following are generalized protocols for obtaining the spectral data for a small molecule like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. The choice of solvent is critical and will affect the chemical shifts, particularly of the labile amine protons.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum using a spectrometer operating at a field strength of 300 MHz or higher.
-
Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
-
To confirm the presence of the NH₂ protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum. The NH₂ peak should disappear or significantly decrease in intensity.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film (for oils): If the sample is an oil, a small drop can be placed between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).
-
-
Data Acquisition:
-
Place the prepared sample in the IR spectrometer.
-
Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
A background spectrum of the KBr pellet, salt plates, or solvent should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry
-
Sample Introduction and Ionization:
-
Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with a chromatographic system like GC or LC).
-
Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and will induce significant fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that is more likely to show the molecular ion peak.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).
-
For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting daughter ions.
-
Data Analysis Workflow
The following diagram illustrates a typical workflow for the spectral analysis and structure elucidation of a small organic molecule.
Caption: Workflow for Spectroscopic Analysis of this compound.
commercial availability and suppliers of "1-Acetyl-3-Aminopyrrolidine"
CAS Number: 833483-45-7 Molecular Formula: C₆H₁₂N₂O Molecular Weight: 128.17 g/mol
This technical guide provides an in-depth overview of 1-Acetyl-3-Aminopyrrolidine, a heterocyclic organic compound of interest to researchers in drug discovery and medicinal chemistry. This document consolidates available data on its commercial availability, physicochemical properties, and potential biological relevance, supported by detailed methodologies and data visualization.
Commercial Availability and Suppliers
This compound is commercially available from various chemical suppliers, primarily as a building block for organic synthesis. It is typically offered in research quantities.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier Name | Purity Levels Offered | Available Quantities |
| SRD Pharma[1] | Data Not Available | 100mg, 250mg, 500g, 1g |
| Laibo Chem | Data Not Available | 250mg, 1g, 5g[2] |
| Splendid Labs Pvt. Ltd. | Data Not Available | Inquire |
| Toronto Research Chemicals | Data Not Available | 100mg |
| AccelaChem | Data Not Available | Inquire |
Note: Purity and available quantities are subject to change and should be confirmed with the respective suppliers.
Physicochemical and Spectroscopic Data
Table 2: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Source |
| CAS Number | 833483-45-7 | SRD Pharma[1] |
| Molecular Formula | C₆H₁₂N₂O | SRD Pharma[1] |
| Molecular Weight | 128.17 | SRD Pharma[1] |
| Appearance | No Data Available | SRD Pharma[1] |
| Melting Point | No Data Available | SRD Pharma[1] |
| Boiling Point | No Data Available | SRD Pharma[1] |
| Solubility | No Data Available | SRD Pharma[1] |
| Proton NMR (¹H NMR) | Conforms to Structure | Certificate of Analysis |
While a specific ¹H NMR spectrum for this compound is not publicly available, a patent describing its use as a reactant in the synthesis of phthalazine derivatives provides the ¹H NMR data for the resulting product, indirectly confirming the structure of the starting material.
Synthesis and Experimental Protocols
A detailed, peer-reviewed synthesis protocol for this compound is not explicitly described in the available literature. However, based on standard organic chemistry principles, a plausible synthetic route would involve the N-acetylation of 3-aminopyrrolidine or a protected precursor.
Proposed Synthetic Pathway:
A common method for the acetylation of a primary amine on a pyrrolidine ring, while preserving a secondary amine within the ring, involves the use of a protected 3-aminopyrrolidine derivative, such as 1-Boc-3-aminopyrrolidine. The synthesis can be logically proposed in two main steps: acetylation of the primary amine followed by the deprotection of the Boc group.
Caption: Proposed synthetic workflow for this compound.
Hypothetical Experimental Protocol:
Step 1: Acetylation of 1-Boc-3-aminopyrrolidine
-
Dissolve 1-Boc-3-aminopyrrolidine (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-3-(acetylamino)pyrrolidine.
Step 2: Deprotection of 1-Boc-3-(acetylamino)pyrrolidine
-
Dissolve the crude 1-Boc-3-(acetylamino)pyrrolidine in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain this compound.
Biological and Pharmacological Context
While there is no specific biological data available for this compound in the public domain, the pyrrolidine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The activity of structurally related N-acetylpyrrolidine and 3-aminopyrrolidine derivatives suggests potential areas of investigation for this compound.
Potential Signaling Pathway Involvement:
Derivatives of 3-aminopyrrolidine have been identified as antagonists for chemokine receptors, such as CCR2.[3] N-acetylpyrrolidine derivatives have shown inhibitory activity against enzymes like α-glucosidase and α-amylase, which are relevant in the context of type 2 diabetes.[4] Furthermore, other pyrrolidine amides have been investigated as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in inflammation and pain signaling.[5]
Caption: Potential biological targets based on related pyrrolidine structures.
The presence of the acetyl group on the pyrrolidine nitrogen and the amino group at the 3-position makes this compound an interesting candidate for screening against these and other biological targets. Its structural features could be explored for developing novel therapeutics.
Conclusion
This compound is a readily available chemical building block with potential for use in the synthesis of novel pharmacologically active agents. While specific data on its physicochemical properties and biological activity are currently limited in the public domain, the known activities of structurally similar compounds provide a strong rationale for its further investigation in drug discovery programs. This guide serves as a foundational resource for researchers, highlighting the current state of knowledge and identifying areas for future exploration.
References
- 1. This compound [srdpharma.com]
- 2. This compound , Package: 250mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 3. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
The Pyrrolidine Scaffold: A Gateway to Novel Therapeutics - A Technical Guide to the Potential Pharmacological Activities of 1-Acetyl-3-Aminopyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique three-dimensional structure provides an excellent framework for developing molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This technical guide delves into the potential pharmacological activities of a specific, yet underexplored, class of these compounds: 1-Acetyl-3-Aminopyrrolidine derivatives .
While direct and extensive research on the pharmacological profile of this compound derivatives is nascent, this document synthesizes the available data from closely related analogues and highlights the most promising therapeutic avenues for this chemical class. We will explore potential applications ranging from neurotherapeutics to enzyme inhibition and oncology, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate further research and development in this exciting area.
Potential as Modulators of GABAA Receptors
Recent patent literature provides a compelling rationale for investigating this compound derivatives as modulators of the central nervous system, specifically targeting the γ-aminobutyric acid type A (GABAA) receptors.
A patent application discloses the use of this compound as a key intermediate in the synthesis of phthalazine derivatives. These final compounds have been identified as inverse agonists of the α5 subunit-containing GABAA (α5-GABAA) receptors.[1] The α5-GABAA receptors are predominantly expressed in the hippocampus, a brain region critical for learning and memory. Inverse agonists of these receptors have shown promise in animal models for the treatment of cognitive disorders, including Alzheimer's disease.[1]
The synthesis described in the patent suggests that the this compound moiety is a crucial building block for achieving the desired interaction with the GABAA receptor. This indicates that derivatives of this compound themselves may possess intrinsic activity at this target or could be readily elaborated to potent modulators.
Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action for an α5-GABAA receptor inverse agonist.
Experimental Protocol: Electrophysiological Recording
To assess the activity of novel this compound derivatives on α5-GABAA receptors, whole-cell patch-clamp electrophysiology on HEK293 cells stably expressing the human α5β3γ2 GABAA receptor subtype can be performed.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the α5β3γ2 subtype of the human GABAA receptor are cultured under standard conditions.
-
Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. The extracellular solution contains (in mM): 150 NaCl, 5 KCl, 2.5 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with NaOH.[1] The internal pipette solution contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, with pH adjusted to 7.2 with CsOH.
-
Compound Application: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted in the extracellular solution to the final desired concentrations. The compounds are applied to the cells via a rapid solution exchange system.
-
Data Analysis: The effect of the compounds on the GABA-evoked currents is measured. Inverse agonist activity is determined by the ability of the compound to reduce the baseline current in the absence of GABA and to inhibit the current evoked by a low concentration of GABA (e.g., EC₁₀).
Potential as Enzyme Inhibitors
Derivatives of the pyrrolidine scaffold have demonstrated significant inhibitory activity against a range of enzymes. This suggests that this compound derivatives could be promising candidates for the development of novel enzyme inhibitors.
Inhibition of Carbohydrate-Metabolizing Enzymes
Studies on N-substituted-acetylpyrrolidine derivatives have shown their potential as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and glucose metabolism.[2][3] Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes.
Quantitative Data for Related N-Acetylpyrrolidine Derivatives:
| Compound | Target Enzyme | IC50 (mM) |
| N-(benzyl)-2-acetylpyrrolidine | α-Glucosidase | 0.52 ± 0.02[3] |
| N-(tosyl)-2-acetylpyrrolidine | α-Glucosidase | 1.64 ± 0.08[3] |
Experimental Protocol: α-Glucosidase Inhibition Assay
The inhibitory activity of this compound derivatives against α-glucosidase can be determined spectrophotometrically using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing phosphate buffer (pH 6.8), α-glucosidase enzyme solution, and various concentrations of the test compound.
-
Incubation: The mixture is pre-incubated at 37°C for 10 minutes.
-
Substrate Addition: The reaction is initiated by adding pNPG solution.
-
Measurement: The reaction is incubated for a further 20 minutes at 37°C, and then stopped by the addition of Na₂CO₃ solution. The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.[2]
Potential in Oncology
The pyrrolidine scaffold is present in numerous anticancer agents. While no direct studies on the anticancer activity of this compound derivatives were identified, research on closely related 3-aminopyrrolidine derivatives suggests potential in this therapeutic area.
A study on (S)-3-aminopyrrolidine derivatives identified them as dual inhibitors of Abl and PI3K kinases, though with moderate potency.[4] These kinases are involved in cell signaling pathways that are often dysregulated in cancer. The compounds demonstrated promising cytotoxicity against the K562 chronic myeloid leukemia cell line.[4] This suggests that the cytotoxic effects may arise from a collective inhibition of multiple targets.[4]
Quantitative Data for a Related (S)-3-Aminopyrrolidine Derivative:
| Compound | Cell Line | Activity |
| Compound 5k | K562 | Promising cytotoxicity[4] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of novel this compound derivatives on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells (e.g., K562, A549, MCF-7) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available evidence, primarily from closely related analogues and patent literature, points towards potential activities in several key therapeutic areas:
-
Neurotherapeutics: As modulators of GABAA receptors for the treatment of cognitive disorders.
-
Metabolic Diseases: As inhibitors of carbohydrate-metabolizing enzymes for the management of type 2 diabetes.
-
Oncology: As cytotoxic agents, potentially through the dual inhibition of key cellular kinases.
Further research is warranted to synthesize and screen a library of this compound derivatives to elucidate their structure-activity relationships and to validate these potential pharmacological activities. The experimental protocols outlined in this guide provide a framework for such investigations. The versatility of the pyrrolidine scaffold, combined with the specific substitution pattern of 1-acetyl and 3-amino groups, offers a rich chemical space for the discovery of new and effective medicines.
References
- 1. WO2017097217A1 - Phthalazine derivatives, and preparation method, pharmaceutical composition and use thereof - Google Patents [patents.google.com]
- 2. experts.umn.edu [experts.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the Acetyl Group in the Reactivity of 1-Acetyl-3-Aminopyrrolidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the role of the N-acetyl group in modulating the chemical reactivity of the 3-aminopyrrolidine scaffold. The introduction of an acetyl group at the 1-position significantly alters the electronic and steric properties of the molecule, thereby influencing the nucleophilicity and basicity of both the ring nitrogen and the 3-amino group. This document explores these effects through an examination of fundamental chemical principles, supported by illustrative data and detailed experimental protocols. The insights provided herein are crucial for chemists and drug development professionals working with this important structural motif.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its saturated, non-planar structure allows for diverse three-dimensional arrangements of substituents, which is advantageous for optimizing interactions with biological targets. The 3-aminopyrrolidine moiety, in particular, offers a key functional group for further elaboration and interaction with biological systems.
The acetylation of the pyrrolidine nitrogen to form 1-acetyl-3-aminopyrrolidine is a common synthetic strategy, often employed to protect the secondary amine or to modulate the overall properties of the molecule. This guide focuses on the profound impact of this N-acetyl group on the molecule's reactivity, providing a detailed examination of its electronic and steric effects.
Electronic Effects of the N-Acetyl Group
The most significant influence of the N-acetyl group on the reactivity of the pyrrolidine ring is electronic. The acetyl group is a strong electron-withdrawing group due to the presence of the carbonyl moiety.
Amide Resonance and its Impact on the Pyrrolidine Nitrogen
The nitrogen atom of the pyrrolidine ring in this compound is part of an amide linkage. A key feature of amides is resonance, where the lone pair of electrons on the nitrogen is delocalized into the carbonyl group. This resonance has two major consequences:
-
Reduced Basicity: The delocalization of the nitrogen's lone pair significantly reduces its availability to accept a proton. Consequently, the pyrrolidine nitrogen in this compound is substantially less basic than the corresponding nitrogen in an unsubstituted pyrrolidine.
-
Reduced Nucleophilicity: Similarly, the decreased electron density on the nitrogen atom makes it a much weaker nucleophile.
The resonance structures of the N-acetyl group are depicted below:
References
The Pivotal Role of Stereochemistry: A Technical Guide to 1-Acetyl-3-Aminopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The stereochemical configuration of substituents on this five-membered ring can have a profound impact on a molecule's pharmacological activity, as the three-dimensional arrangement of atoms dictates its interaction with chiral biological targets such as enzymes and receptors.[2][3][4] This technical guide provides an in-depth exploration of the stereochemistry of 1-Acetyl-3-aminopyrrolidine, a key chiral building block, and its implications in drug discovery and development. We will delve into the synthesis of its enantiomers, methods for their separation and analysis, and the differential biological effects that underscore the importance of stereoisomerism in this molecular framework.
Stereoisomers of this compound
This compound possesses a single stereocenter at the C3 position of the pyrrolidine ring, giving rise to two enantiomers: (R)-1-Acetyl-3-aminopyrrolidine and (S)-1-Acetyl-3-aminopyrrolidine. The spatial orientation of the amino group at this chiral center is the defining feature that distinguishes these two molecules.
Caption: The enantiomers of this compound.
Synthesis of Enantiomerically Pure this compound
The preparation of enantiomerically pure (R)- and (S)-1-Acetyl-3-aminopyrrolidine typically involves the acetylation of the corresponding chiral 3-aminopyrrolidine precursors. These precursors are commercially available or can be synthesized from chiral starting materials.
Experimental Protocol: N-Acetylation of (R)-3-Aminopyrrolidine
This protocol describes a general method for the N-acetylation of a primary amine, which can be adapted for (R)-3-aminopyrrolidine.[5][6]
Materials:
-
(R)-3-Aminopyrrolidine
-
Acetic anhydride
-
A suitable solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
-
A suitable base (e.g., Triethylamine or Pyridine) (optional, to scavenge the acetic acid byproduct)
Procedure:
-
Dissolve (R)-3-aminopyrrolidine in the chosen solvent in a reaction vessel.
-
If using a base, add it to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a slight molar excess of acetic anhydride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for a designated period (e.g., 1-3 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The product is then extracted with an organic solvent.
-
The combined organic layers are washed, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification of the crude product can be achieved by column chromatography or recrystallization to afford pure (R)-1-Acetyl-3-aminopyrrolidine.
The same protocol can be applied to the (S)-enantiomer to synthesize (S)-1-Acetyl-3-aminopyrrolidine.
Chiral Separation and Analysis
The enantiomeric purity of this compound is crucial for its application in drug development. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective technique for separating and quantifying the enantiomers.
Experimental Protocol: Chiral HPLC Separation
The following is a general protocol for the chiral HPLC separation of N-acetylated amines, which can be optimized for this compound.[7]
Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector.
-
A chiral stationary phase column, such as one based on polysaccharide derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H) or macrocyclic glycopeptides.
Mobile Phase:
-
A typical mobile phase for normal-phase chromatography consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol.
-
Additives like trifluoroacetic acid (for acidic compounds) or diethylamine/triethylamine (for basic compounds) can be used to improve peak shape and resolution.
General Procedure:
-
Prepare a standard solution of racemic this compound and solutions of the individual enantiomers in the mobile phase.
-
Equilibrate the chiral column with the chosen mobile phase at a constant flow rate.
-
Inject the racemic standard and the individual enantiomer solutions to identify the retention times of the (R) and (S) isomers.
-
Optimize the mobile phase composition (ratio of hexane to alcohol and the concentration of any additives) to achieve baseline separation of the two enantiomeric peaks.
-
Validate the method for linearity, precision, and accuracy according to established guidelines.
Implications of Stereochemistry on Pharmacological Activity
While direct comparative pharmacological data for the enantiomers of this compound is not extensively available in the public domain, the profound influence of stereochemistry on the biological activity of other pyrrolidine derivatives provides a strong basis for expecting significant differences between the (R) and (S) isomers.[1]
For instance, studies on various chiral pyrrolidine-containing compounds have demonstrated that one enantiomer often exhibits significantly higher potency, a different mode of action, or a more favorable safety profile compared to its mirror image.[2] This stereoselectivity arises from the specific three-point interactions between the chiral drug molecule and its biological target.
Hypothetical Signaling Pathway Modulation:
The diagram below illustrates a hypothetical scenario where the (R) and (S) enantiomers of this compound could differentially modulate a generic signaling pathway. One enantiomer might act as a potent agonist, while the other could be an antagonist or have significantly lower affinity for the receptor.
Caption: Hypothetical differential modulation of a signaling pathway.
Data Summary
Due to the limited availability of direct comparative data for the enantiomers of this compound, a quantitative data table is not provided. However, research on analogous pyrrolidine derivatives consistently demonstrates that key pharmacological parameters such as IC50, Ki, and EC50 values can differ by orders of magnitude between stereoisomers. This underscores the critical need for the synthesis and evaluation of single-enantiomer drugs.
Conclusion
The stereochemistry of this compound is a critical determinant of its potential biological activity. The ability to synthesize and analyze enantiomerically pure forms of this compound is essential for its application in drug discovery and development. While specific pharmacological data for the individual enantiomers remains to be fully elucidated, the established principles of stereoselectivity in drug action strongly suggest that the (R) and (S) isomers will exhibit distinct pharmacological profiles. Future research should focus on the comparative biological evaluation of these enantiomers to unlock their full therapeutic potential and to further illustrate the pivotal role of stereochemistry in the design of novel therapeutics.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedgrid.com [biomedgrid.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. ionsource.com [ionsource.com]
- 7. researchgate.net [researchgate.net]
A Comprehensive Review of 1-Acetyl-3-Aminopyrrolidine and Its Analogs: A Technical Guide for Drug Discovery Professionals
Introduction
The pyrrolidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its three-dimensional structure allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. Among the vast array of pyrrolidine derivatives, 1-acetyl-3-aminopyrrolidine represents a key pharmacophore with potential applications across various therapeutic areas. This in-depth technical guide provides a comprehensive literature review of this compound and its analogs, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.
Physicochemical Properties of this compound
Basic physicochemical properties of the core compound, this compound, are summarized in the table below. These properties are crucial for predicting its behavior in biological systems and for guiding the design of analogs with improved pharmacokinetic profiles.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂O | SRD Pharma[2] |
| Molecular Weight | 128.17 g/mol | SRD Pharma[2] |
| CAS Number | 833483-45-7 | SRD Pharma[2] |
| Appearance | No Data Available | SRD Pharma[2] |
| Melting Point | No Data Available | SRD Pharma[2] |
| Boiling Point | No Data Available | SRD Pharma[2] |
| Solubility | No Data Available | SRD Pharma[2] |
| Stability | No Data Available | SRD Pharma[2] |
Synthesis of this compound and Its Analogs
The synthesis of this compound and its derivatives can be achieved through various synthetic routes, often starting from readily available chiral precursors like proline or by constructing the pyrrolidine ring through cyclization reactions.
General Synthesis of the Pyrrolidine Ring
Several methods are employed for the synthesis of the pyrrolidine core, including:
-
1,3-Dipolar Cycloaddition: This is a classical and versatile method for constructing five-membered heterocyclic rings. It involves the reaction of an azomethine ylide with an alkene.[3]
-
From Chiral Precursors: Optically active pyrrolidines are often synthesized from chiral starting materials such as trans-4-hydroxy-L-proline.[4]
-
Intramolecular Cyclization: Various strategies involving intramolecular amination or cyclization of acyclic precursors are also utilized.[5]
Synthesis of 3-Aminopyrrolidine Derivatives
The synthesis of 3-aminopyrrolidine often involves the introduction of a nitrogen-containing functional group at the 3-position of a pyrrolidine precursor, followed by reduction. Chiral synthesis methods are crucial for obtaining specific stereoisomers, which often exhibit distinct biological activities. A common strategy involves the use of chiral starting materials and stereoselective reactions. For instance, (S)-3-aminopyrrolidine dihydrochloride can be synthesized from trans-4-hydroxy-L-proline through a multi-step process involving decarboxylation, N-protection, sulfonation, azidation, and reduction.[6]
N-Acetylation of the Pyrrolidine Ring
The final step in the synthesis of this compound involves the acetylation of the pyrrolidine nitrogen. This is typically achieved by reacting the 3-aminopyrrolidine precursor with an acetylating agent.
Experimental Protocol: General N-Acetylation of Amines
A common method for N-acetylation involves the use of acetyl chloride or acetic anhydride.
Materials:
-
3-Aminopyrrolidine derivative
-
Acetyl chloride or Acetic anhydride
-
A suitable base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Brine solution
-
Sodium acetate trihydrate
Procedure:
-
Dissolve the 3-aminopyrrolidine derivative in the anhydrous solvent under an inert atmosphere.
-
Add the base to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the acetylating agent (acetyl chloride or acetic anhydride) dropwise to the stirred solution.
-
Allow the reaction to proceed at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.[7][8]
A continuous-flow method for N-acetylation using acetonitrile as the acetylating agent over an alumina catalyst has also been developed as a safer and greener alternative.[9]
Biological Activities and Therapeutic Potential
This compound and its analogs have been investigated for a wide range of biological activities, demonstrating their potential as scaffolds for the development of novel therapeutics in various disease areas.
Enzyme Inhibition
A significant area of investigation for these compounds is their ability to inhibit various enzymes.
-
Glycosidase Inhibition: 1-N-acetylamino pyrrolidine analogs have shown potent inhibitory activity against β-N-acetylhexosaminidases (β-HexNAcases), suggesting their potential in the treatment of diseases associated with the abnormality of these enzymes, such as lysosomal storage disorders and type II diabetes.[10]
-
Abl and PI3K Inhibition: Derivatives of (S)-3-aminopyrrolidine have been identified as dual inhibitors of Abl and PI3K kinases, showing cytotoxic effects against chronic myeloid leukemia (CML) cell lines.[11]
-
Dipeptidyl Peptidase IV (DPP-IV) Inhibition: Certain pyrrolidine derivatives are known to inhibit DPP-IV, an important target in the management of type 2 diabetes.
-
N-Acylethanolamine Acid Amidase (NAAA) Inhibition: The pyrrolidine scaffold is a component of NAAA inhibitors, which are being explored for their anti-inflammatory and analgesic properties.
Quantitative Data: Enzyme Inhibition by Pyrrolidine Analogs
| Compound/Analog | Target Enzyme | IC₅₀ (µM) | Reference |
| 1-N-acetylamino pyrrolidine analog (pochonicine configuration) | β-GlcNAcase | Potent inhibition | [10] |
| (S)-3-aminopyrrolidine derivative (5k) | Abl kinase | Moderate inhibition | [11] |
| (S)-3-aminopyrrolidine derivative (5k) | PI3K kinase | Moderate inhibition | [11] |
Receptor Antagonism
Pyrrolidine derivatives have also been developed as antagonists for chemokine receptors, which play crucial roles in inflammation and cancer.
-
CCR2 Antagonism: Novel 3-aminopyrrolidine derivatives have been synthesized and evaluated as potent antagonists of the human chemokine receptor 2 (CCR2), a key target in inflammatory diseases.
-
CXCR4 Antagonism: (S)-pyrrolidine derivatives have shown excellent binding affinity to the CXCR4 receptor, which is involved in cancer metastasis, making them promising candidates for anticancer therapies.[3]
Quantitative Data: Receptor Antagonism by Pyrrolidine Analogs
| Compound/Analog | Target Receptor | IC₅₀ (nM) | Assay | Reference |
| (S)-pyrrolidine derivative (51a) | CXCR4 | 79 | Competitive displacement of 12G5 antibody | [3] |
| 3-aminopyrrolidine derivative (piperidine compound 19) | hCCR2 | Highly potent | Not specified | |
| 3-aminopyrrolidine derivatives (piperazine compounds 42, 47, 49) | hCCR2 | Highly potent | Not specified |
Central Nervous System (CNS) Activity
The pyrrolidine scaffold is present in compounds with activity in the central nervous system. For instance, (R)-1-Acetyl-3-pyrrolidinol is used in the development of analgesics and neuroprotective agents.[12]
Signaling Pathways
To understand the mechanism of action of this compound and its analogs, it is essential to visualize the signaling pathways they modulate. Below are diagrams of key signaling pathways associated with the identified biological targets, generated using the DOT language.
Caption: CCR2 Signaling Pathway.
Caption: CXCR4 Signaling Pathway.
Caption: GSK-3 Signaling Pathways.
Caption: NAAA Signaling Pathway.
Structure-Activity Relationship (SAR)
The biological activity of pyrrolidine derivatives is highly dependent on the nature and position of substituents on the pyrrolidine ring.
-
Substitution at the 1-position (N-acetylation): The N-acetyl group is a common feature in potent β-HexNAcase inhibitors, suggesting its importance for binding to the enzyme's active site.[10]
-
Substitution at the 3-position (Amino group): The amino group at the 3-position serves as a key anchoring point for further derivatization, allowing for the introduction of various functionalities to modulate activity and selectivity. For instance, in CCR2 antagonists, the incorporation of heteroatomic carbocycle moieties at this position led to highly potent compounds.
-
Stereochemistry: The stereochemistry of the pyrrolidine ring and its substituents is often critical for biological activity. Different stereoisomers can exhibit vastly different potencies and selectivities due to the specific three-dimensional requirements of their biological targets.
Conclusion
This compound and its analogs represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potential as enzyme inhibitors, receptor antagonists, and CNS-active agents makes them attractive scaffolds for drug discovery. The synthetic accessibility of the pyrrolidine core and the ease of its derivatization provide a solid foundation for the development of novel therapeutics. Future research should focus on the detailed pharmacological characterization of this compound itself, as well as the systematic exploration of the chemical space around this core structure to optimize potency, selectivity, and pharmacokinetic properties. The insights provided in this technical guide, including the summarized data, experimental considerations, and signaling pathway visualizations, are intended to facilitate these efforts and accelerate the discovery of new medicines based on the this compound scaffold.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pyrrolidine synthesis [organic-chemistry.org]
- 6. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. ias.ac.in [ias.ac.in]
- 9. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Compounds Using 1-Acetyl-3-Aminopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel amide, sulfonamide, and urea derivatives starting from 1-acetyl-3-aminopyrrolidine. This versatile building block is a valuable scaffold in medicinal chemistry for the generation of diverse compound libraries for drug discovery programs. The described protocols are fundamental transformations of the primary amino group of this compound.
Synthesis of N-(1-Acetylpyrrolidin-3-yl)amide Derivatives via Amide Coupling
Amide bond formation is a cornerstone of medicinal chemistry, and the free amino group of this compound provides a key handle for derivatization. The following protocol describes a general procedure for the coupling of a carboxylic acid to this compound using a carbodiimide coupling agent.
Experimental Protocol: Synthesis of N-(1-Acetylpyrrolidin-3-yl)benzamide
This protocol details the synthesis of a representative amide derivative.
-
Materials:
-
This compound
-
Benzoic Acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for column chromatography
-
-
Procedure:
-
To a solution of benzoic acid (1.2 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add EDC (1.5 mmol) and HOBt (1.5 mmol).
-
Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.0 mmol) in anhydrous DCM (5 mL) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 mmol).
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-(1-acetylpyrrolidin-3-yl)benzamide.
-
Quantitative Data (Representative)
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (mg) | Volume (mL) | Yield (%) |
| This compound | 128.17 | 1.0 | 128.2 | - | - |
| Benzoic Acid | 122.12 | 1.2 | 146.5 | - | - |
| EDC | 191.70 | 1.5 | 287.6 | - | - |
| HOBt | 135.12 | 1.5 | 202.7 | - | - |
| DIPEA | 129.24 | 2.0 | 258.5 | 0.35 | - |
| N-(1-Acetylpyrrolidin-3-yl)benzamide | 232.29 | - | - | - | ~85 |
Experimental Workflow
Caption: Workflow for the synthesis of N-(1-Acetylpyrrolidin-3-yl)benzamide.
Synthesis of N-(1-Acetylpyrrolidin-3-yl)sulfonamide Derivatives
Sulfonamides are a key functional group in many pharmaceutical agents. The primary amine of this compound can be readily converted to a sulfonamide by reaction with a sulfonyl chloride in the presence of a base.
Experimental Protocol: Synthesis of N-(1-Acetylpyrrolidin-3-yl)-4-methylbenzenesulfonamide
This protocol describes the synthesis of a representative sulfonamide derivative.
-
Materials:
-
This compound
-
p-Toluenesulfonyl chloride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for column chromatography
-
-
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) and cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.5 mmol) to the solution.
-
Add a solution of p-toluenesulfonyl chloride (1.1 mmol) in anhydrous DCM (5 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC.
-
Dilute the reaction mixture with DCM (20 mL) and wash with 1 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired N-(1-acetylpyrrolidin-3-yl)-4-methylbenzenesulfonamide.
-
Quantitative Data (Representative)
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (mg) | Volume (mL) | Yield (%) |
| This compound | 128.17 | 1.0 | 128.2 | - | - |
| p-Toluenesulfonyl chloride | 190.65 | 1.1 | 209.7 | - | - |
| Pyridine | 79.10 | 1.5 | 118.7 | 0.12 | - |
| N-(1-Acetylpyrrolidin-3-yl)-4-methylbenzenesulfonamide | 282.36 | - | - | - | ~90 |
Synthesis of 1-(1-Acetylpyrrolidin-3-yl)-3-arylurea Derivatives
Urea-containing compounds are prevalent in drug discovery, often acting as hydrogen bond donors and acceptors. The synthesis of urea derivatives from this compound can be achieved by reacting it with an isocyanate.
Experimental Protocol: Synthesis of 1-(1-Acetylpyrrolidin-3-yl)-3-phenylurea
This protocol outlines the synthesis of a representative urea derivative.
-
Materials:
-
This compound
-
Phenyl isocyanate
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Hexanes
-
-
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere.
-
Add phenyl isocyanate (1.0 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. A precipitate may form during the reaction.
-
Monitor the reaction for the consumption of the starting amine by TLC.
-
If a precipitate has formed, collect the solid by filtration and wash with cold diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with a mixture of diethyl ether and hexanes to induce crystallization.
-
Collect the solid product by filtration, wash with hexanes, and dry under vacuum to obtain 1-(1-acetylpyrrolidin-3-yl)-3-phenylurea.
-
Quantitative Data (Representative)
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (mg) | Volume (mL) | Yield (%) |
| This compound | 128.17 | 1.0 | 128.2 | - | - |
| Phenyl isocyanate | 119.12 | 1.0 | 119.1 | 0.11 | - |
| 1-(1-Acetylpyrrolidin-3-yl)-3-phenylurea | 247.29 | - | - | - | ~95 |
Signaling Pathway Modulation by 3-Aminopyrrolidine Derivatives
Derivatives of the 3-aminopyrrolidine scaffold have been identified as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt and Abl kinase pathways. Dual inhibition of these pathways is a promising strategy in cancer therapy. The diagram below illustrates the simplified, interconnected signaling cascade that is often dysregulated in chronic myeloid leukemia (CML) and can be targeted by inhibitors derived from the 3-aminopyrrolidine core structure.
Caption: Dual inhibition of BCR-Abl and PI3K signaling pathways.
The Role of 1-Acetyl-3-Aminopyrrolidine in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1-acetyl-3-aminopyrrolidine as a versatile building block in the synthesis of potent and selective kinase inhibitors. The strategic incorporation of the acetylated aminopyrrolidine moiety can significantly influence the pharmacological properties of the final compounds, including their potency, selectivity, and pharmacokinetic profiles.
Application Notes
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors to establish crucial interactions within the ATP-binding pocket of various kinases. The 3-amino group provides a key attachment point for coupling with diverse heterocyclic core structures, while the acetyl group on the pyrrolidine nitrogen can modulate solubility, cell permeability, and metabolic stability. The stereochemistry of the 3-aminopyrrolidine can also play a critical role in achieving selective binding to the target kinase.
Recent research has demonstrated the utility of substituted aminopyrrolidines in the development of inhibitors for a range of kinases, including Bruton's tyrosine kinase (BTK), Janus kinases (JAKs), and Phosphoinositide 3-kinases (PI3Ks). The synthesis of such inhibitors often involves the nucleophilic substitution reaction between an amino group on the pyrrolidine and an electrophilic site on a heterocyclic core, such as a halogenated pyrimidine or phthalazine.
Key Advantages of Using this compound:
-
Versatile Building Block: The primary amine allows for straightforward coupling to a wide variety of heterocyclic scaffolds.
-
Modulation of Physicochemical Properties: The acetyl group can enhance aqueous solubility and influence membrane permeability.
-
Potential for Improved Selectivity: The specific conformation and hydrogen bonding capabilities of the acetylated aminopyrrolidine can contribute to selective binding to the target kinase.
-
Established Synthetic Routes: The synthesis of kinase inhibitors incorporating this moiety can be achieved through well-established synthetic methodologies.
Quantitative Data Summary
The following table summarizes hypothetical inhibitory activities of a series of kinase inhibitors (Compounds 1-5) synthesized using this compound coupled to different heterocyclic cores. This data is illustrative and intended to represent typical potencies observed for such compounds against relevant cancer-related kinases.
| Compound ID | Heterocyclic Core | Target Kinase | IC50 (nM) | Cell-based Assay (GI50, µM) |
| 1 | Phthalazine | VEGFR2 | 15 | 0.25 |
| 2 | Pyrimidine | PI3Kα | 25 | 0.40 |
| 3 | Pyrrolopyrimidine | BTK | 8 | 0.15 |
| 4 | Quinazoline | EGFR | 50 | 0.80 |
| 5 | Imidazopyridine | JAK2 | 12 | 0.20 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a key synthetic step: the coupling of this compound with a generic halogenated heterocyclic core. This procedure is adapted from established methods for the synthesis of related kinase inhibitors.
General Protocol for Nucleophilic Aromatic Substitution:
Materials:
-
This compound
-
Halogenated heterocyclic core (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring apparatus
-
Purification supplies (silica gel for column chromatography)
Procedure:
-
To a solution of the halogenated heterocyclic core (1.0 equivalent) in DMF, add this compound (1.2 equivalents) and DIPEA (2.0 equivalents).
-
Stir the reaction mixture under an inert atmosphere at 80-100 °C for 4-12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired kinase inhibitor.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualizations
The following diagrams illustrate key concepts related to the synthesis and mechanism of action of kinase inhibitors derived from this compound.
Application Notes and Protocols: 1-Acetyl-3-Aminopyrrolidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyl-3-aminopyrrolidine is a valuable heterocyclic building block in medicinal chemistry. The pyrrolidine scaffold is a prevalent motif in numerous FDA-approved drugs due to its ability to introduce three-dimensional complexity into molecules, which can lead to improved pharmacological properties.[1][2] The presence of both a secondary amine within the acetylated pyrrolidine ring and a primary amine substituent provides versatile handles for chemical modification, allowing for the exploration of diverse chemical space in drug discovery programs. These structural features make this compound and its derivatives key intermediates in the synthesis of a wide range of biologically active compounds, including kinase inhibitors, dipeptidyl peptidase-4 (DPP-4) inhibitors, and chemokine receptor antagonists.[3][4][5]
Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of more complex molecules with therapeutic potential. Its derivatives have shown significant activity in several key target classes.
Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer.[6] Derivatives of 3-aminopyrrolidine have been explored as scaffolds for the development of potent kinase inhibitors.
-
Abl and PI3K Dual Inhibitors: A series of compounds bearing the (S)-3-aminopyrrolidine scaffold were identified as dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and phosphoinositide 3-kinase (PI3K). Several of these compounds demonstrated promising cytotoxicity against the K562 chronic myeloid leukemia cell line.[3][7]
-
Glycogen Synthase Kinase 3 (GSK-3) Inhibitors: The pyrrolidine core is also a feature in the design of GSK-3 inhibitors, which are being investigated for the treatment of neurodegenerative diseases, bipolar disorder, and diabetes.[8]
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are involved in glucose homeostasis. Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes.[1][9][10][11][12] The pyrrolidine moiety is a key structural feature in several potent and selective DPP-4 inhibitors.[2]
Chemokine Receptor Antagonists
Chemokine receptors are involved in inflammatory responses and have been identified as therapeutic targets for a range of diseases.
-
CCR2 Antagonists: Novel 3-aminopyrrolidine derivatives have been synthesized and evaluated for their antagonistic activity against the human C-C chemokine receptor 2 (CCR2), a key receptor in inflammatory cell recruitment.[4]
Quantitative Data
The following tables summarize the biological activity of representative compounds derived from 3-aminopyrrolidine scaffolds.
Table 1: Kinase Inhibitory Activity of (S)-3-Aminopyrrolidine Derivatives
| Compound ID | Target Kinase | Cell Line | IC50 (µM) | Reference |
| 5k | Abl | - | >50 | [3][7] |
| PI3K | - | 1.9 | [3][7] | |
| K562 | K562 | 1.4 | [3][7] |
Table 2: DPP-4 Inhibitory Activity of Pyrrolidine-Containing Compounds
| Compound ID | Target | IC50 (µM) | Reference |
| Compound 2 | DPP-4 | 0.3 ± 0.03 | [5] |
| Compound 23 | DPP-4 | Not specified, but showed moderate activity | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the N-acetylation of 3-aminopyrrolidine.
Materials:
-
3-Aminopyrrolidine dihydrochloride
-
Acetic anhydride
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/methanol solvent system for chromatography
Procedure:
-
To a solution of 3-aminopyrrolidine dihydrochloride (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 equivalents) dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate/methanol to afford this compound.
Protocol 2: General Procedure for the Synthesis of a Kinase Inhibitor Precursor using this compound
This protocol outlines a general synthetic route for coupling this compound with a heterocyclic core, a common step in the synthesis of kinase inhibitors.
Materials:
-
This compound
-
A suitable chloro- or fluoro-substituted heterocyclic compound (e.g., a pyrimidine, pyridine, or quinoline derivative)
-
A suitable base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate)
-
A suitable solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane)
Procedure:
-
To a solution of the chloro- or fluoro-substituted heterocyclic compound (1 equivalent) in a suitable solvent, add this compound (1.1-1.5 equivalents) and a base (2-3 equivalents).
-
Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the desired coupled product.
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway
Derivatives of 3-aminopyrrolidine have been investigated as inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival.[3][13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 11. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 12. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: The Use of 1-Acetyl-3-Aminopyrrolidine in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the utilization of "1-Acetyl-3-Aminopyrrolidine" as a versatile building block in solid-phase synthesis (SPS). The inherent structural features of this compound, namely a secondary amine for chain extension and an acetylated nitrogen, make it an attractive scaffold for the generation of diverse small molecule libraries aimed at drug discovery and development. The pyrrolidine ring is a common motif in many biologically active compounds, and its incorporation can impart favorable pharmacokinetic properties.[1][2]
The solid-phase approach offers significant advantages for library synthesis, including simplified purification procedures and the ability to drive reactions to completion using excess reagents. This document outlines a representative protocol for the incorporation of this compound onto a solid support and its subsequent elaboration, providing a foundation for the development of novel chemical entities.
Experimental Protocols
Protocol 1: Immobilization of this compound on a Solid Support via Reductive Amination
This protocol describes the covalent attachment of this compound to a resin functionalized with an aldehyde, followed by further diversification.
Materials:
-
Rink Amide resin pre-loaded with a suitable aldehyde-containing linker (e.g., 4-formyl-3,5-dimethoxyphenoxy)
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN)
-
1% Acetic acid in N,N-Dimethylformamide (DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
A diverse set of carboxylic acids for library generation
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Solid-phase synthesis vessel
-
Shaker or vortex mixer
Procedure:
-
Resin Swelling: Swell the aldehyde-functionalized Rink Amide resin (1.0 g, 0.5 mmol/g loading) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Reductive Amination:
-
Drain the DMF from the swollen resin.
-
Add a solution of this compound (5 equivalents, 2.5 mmol) in 1% acetic acid in DMF (10 mL).
-
Add sodium cyanoborohydride (5 equivalents, 2.5 mmol) to the suspension.
-
Agitate the mixture at room temperature for 12 hours.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
-
Fmoc Deprotection (if applicable, for linker deprotection):
-
Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF (10 mL) for 20 minutes.
-
Wash the resin sequentially with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
-
Library Diversification (Amide Bond Formation):
-
Prepare stock solutions of diverse carboxylic acids (3 equivalents each) in DMF.
-
In separate reaction vessels for each carboxylic acid, add the respective carboxylic acid solution to a portion of the resin.
-
Add HBTU (2.9 equivalents) and DIPEA (6 equivalents) to each vessel.
-
Agitate the mixtures at room temperature for 4 hours.
-
-
Final Washing:
-
Combine the resin from all reaction vessels if a mixture is desired, or keep them separate for parallel synthesis.
-
Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) (10 mL) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and dry the product.
-
-
Purification:
-
Purify the crude product by preparative HPLC to obtain the final library members.
-
Data Presentation
The following table summarizes the expected quantitative data for the key steps in the solid-phase synthesis protocol. These values are representative and may vary depending on the specific substrates and reaction conditions.
| Parameter | Expected Value | Method of Determination |
| Resin Loading | 0.4 - 0.6 mmol/g | UV-Vis spectroscopy of Fmoc cleavage |
| Coupling Efficiency | >95% | Kaiser Test or Chloranil Test |
| Final Purity (Crude) | 70 - 90% | HPLC Analysis |
| Overall Yield | 50 - 80% | Mass of purified product |
Visualizations
Experimental Workflow for Solid-Phase Synthesis
Caption: Workflow for the solid-phase synthesis of a chemical library using this compound.
Logical Relationship of Key Synthesis Stages
Caption: Key stages in the solid-phase synthesis utilizing the this compound scaffold.
References
Application Notes and Protocols: Derivatization of the Amino Group in 1-Acetyl-3-Aminopyrrolidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Acetyl-3-aminopyrrolidine is a valuable building block in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a secondary amine within a pyrrolidine ring and a primary amino group, allows for selective modification to generate diverse molecular scaffolds. Derivatization of the exocyclic primary amino group is a common strategy to introduce various functionalities, modulate physicochemical properties, and explore structure-activity relationships (SAR). This document provides detailed protocols for several common and robust methods for the derivatization of the primary amino group of this compound, including acylation, sulfonylation, reductive amination, and the formation of ureas and carbamates.
Derivatization Strategies
The primary amino group of this compound can be selectively targeted by a range of electrophilic reagents under controlled conditions. The most common derivatization strategies aim to form stable covalent bonds, leading to the synthesis of amides, sulfonamides, secondary/tertiary amines, ureas, and carbamates.
Caption: Derivatization pathways for the amino group of this compound.
N-Acylation (Amide Formation)
N-acylation is a widely used reaction to introduce an acyl group, forming a stable amide bond. This can be achieved using acyl chlorides or anhydrides in the presence of a base to neutralize the HCl or carboxylic acid byproduct.
Quantitative Data Summary
| Reagent Type | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Acyl Chloride | Triethylamine (TEA) or DIPEA | Dichloromethane (DCM) or THF | 0 to RT | 1 - 4 | 85 - 98 |
| Anhydride | Pyridine or TEA | DCM or Acetonitrile | RT to 50 | 2 - 12 | 80 - 95 |
Experimental Protocol: Acylation with an Acyl Chloride
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution and cool the flask in an ice bath to 0 °C.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide product.
-
Purify the product by column chromatography on silica gel if necessary.
N-Sulfonylation (Sulfonamide Formation)
Sulfonylation of the primary amino group with a sulfonyl chloride in the presence of a base yields a sulfonamide, a common functional group in many therapeutic agents.
Quantitative Data Summary
| Reagent Type | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Sulfonyl Chloride | Pyridine or TEA | DCM or THF | 0 to RT | 2 - 6 | 80 - 95 |
Experimental Protocol: Sulfonylation with a Sulfonyl Chloride
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.5 eq) or TEA (1.5 eq) and cool the mixture to 0 °C.
-
Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours until completion (monitored by TLC/LC-MS).
-
Dilute the reaction mixture with DCM and wash with 1M HCl to remove excess base.
-
Subsequently, wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purify the residue by flash chromatography or recrystallization.
N-Alkylation (Reductive Amination)
Reductive amination is a versatile method to form secondary or tertiary amines by reacting a primary amine with an aldehyde or ketone in the presence of a reducing agent.[1][2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent for this transformation.[3]
Quantitative Data Summary
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Aldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) or DCM | RT | 4 - 16 | 70 - 90 |
| Ketone | NaBH(OAc)₃ | DCE with Acetic Acid (cat.) | RT | 12 - 24 | 60 - 85 |
Experimental Protocol: Reductive Amination with an Aldehyde
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde) (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCE, add sodium triacetoxyborohydride (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction by LC-MS.
-
Once the starting material is consumed, carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Urea and Carbamate Formation
The primary amino group readily reacts with isocyanates to form ureas and with chloroformates to form carbamates. These reactions are typically high-yielding and proceed under mild conditions.
Quantitative Data Summary
| Reagent Type | Base (if needed) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Isocyanate | None or TEA (cat.) | THF or DCM | 0 to RT | 0.5 - 2 | 90 - 99 |
| Chloroformate | TEA or DIPEA | DCM or THF | 0 to RT | 1 - 3 | 85 - 95 |
Experimental Protocol: Urea Formation with an Isocyanate
Materials:
-
This compound
-
Isocyanate (e.g., phenyl isocyanate) (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the isocyanate (1.0 eq) to the solution at room temperature with stirring.
-
Stir the mixture for 30 minutes to 2 hours. The product often precipitates from the solution.
-
Monitor the reaction by TLC/LC-MS.
-
If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture in vacuo and purify the residue by chromatography or recrystallization.[4]
Caption: General experimental workflow for the derivatization of this compound.
Applications in Drug Discovery
The derivatization of this compound serves multiple purposes in the drug discovery and development process. By modifying this scaffold, researchers can fine-tune the pharmacological profile of a lead compound.
Caption: Applications of derivatization in drug discovery.
These derivatization strategies enable:
-
SAR Exploration: Systematically altering the substituent on the amino group allows for the mapping of interactions with biological targets, helping to identify key binding motifs.
-
ADME Profiling: The introduction of different functional groups can significantly impact properties such as solubility, lipophilicity (LogP), metabolic stability, and cell permeability, which are critical for developing a successful drug candidate.
-
Library Synthesis: These protocols can be adapted for parallel synthesis to rapidly generate libraries of related compounds for high-throughput screening.
-
Development of Tool Compounds: Specific derivatives can be synthesized to serve as probes for studying biological pathways or as ligands for affinity chromatography.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Reactions of 1-Acetyl-3-Aminopyrrolidine with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyl-3-aminopyrrolidine is a valuable building block in medicinal chemistry and drug discovery. Its bifunctional nature, possessing a secondary amine within a pyrrolidine ring and an acetyl-protected nitrogen, allows for selective functionalization at the 3-amino group with a variety of electrophiles. This document provides detailed application notes and experimental protocols for the reaction of this compound with several classes of electrophiles, including alkyl halides, acyl chlorides, sulfonyl chlorides, isocyanates, isothiocyanates, aldehydes/ketones (via reductive amination), and epoxides. The resulting N-substituted-1-acetyl-3-aminopyrrolidine derivatives are important scaffolds for the synthesis of novel therapeutic agents.
General Reaction Pathway
The primary reactive site of this compound in reactions with electrophiles is the nucleophilic secondary amine at the 3-position of the pyrrolidine ring. The acetyl group at the 1-position serves as a protecting group, rendering the ring nitrogen significantly less nucleophilic. The general reaction scheme involves the attack of the 3-amino group on an electrophilic center, leading to the formation of a new covalent bond.
Figure 1: General reaction of this compound with an electrophile.
Reactions with Various Electrophiles: Protocols and Data
The following sections detail the reaction of this compound with different classes of electrophiles. The quantitative data, where available from literature describing analogous reactions, are summarized in tables for easy comparison.
N-Alkylation with Alkyl Halides
N-alkylation introduces an alkyl group onto the 3-amino nitrogen. This reaction typically proceeds via a nucleophilic substitution (SN2) mechanism and often requires a base to neutralize the hydrogen halide byproduct.[1][2] Over-alkylation can be a challenge with primary amines, but with a secondary amine like this compound, mono-alkylation is the predominant outcome.[1]
General Workflow for N-Alkylation:
Figure 2: Workflow for the N-alkylation of this compound.
Table 1: N-Alkylation of Amines with Alkyl Halides (Representative Data)
| Entry | Amine | Alkyl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-Arylaminopyridinium salt | 1-Iodohexane | Cs₂CO₃ | CH₃CN | 70 | 16 | 79 |
| 2 | N-Arylaminopyridinium salt | Benzyl iodide | Cs₂CO₃ | CH₃CN | 50 | 16 | 98 |
| 3 | Benzamide | Benzyl bromide | K₃PO₄ | CH₃CN | 50 | 24 | 66 |
| 4 | Secondary Amide | Benzyl bromide | K₃PO₄ | CH₃CN | 50 | 24 | 90-98 |
Experimental Protocol: N-Benzylation of this compound
-
To a solution of this compound (1.0 mmol) in acetonitrile (10 mL) is added cesium carbonate (3.0 mmol).[1]
-
Benzyl bromide (1.2 mmol) is added, and the mixture is stirred at 70°C for 16 hours.[1]
-
The reaction mixture is cooled to room temperature and filtered.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: dichloromethane/methanol) to afford 1-acetyl-3-(benzylamino)pyrrolidine.
N-Acylation with Acyl Chlorides
N-acylation with acyl chlorides is a robust method for the formation of amides. The reaction is typically fast and high-yielding. A base, such as triethylamine or pyridine, is used to scavenge the HCl generated.[3][4]
Table 2: N-Acylation of Amines with Acyl Chlorides (Representative Data)
| Entry | Amine | Acyl Chloride | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-(pyridin-2-ylmethyl)acetamide | Benzoyl chloride | DIPEA | CH₂Cl₂ | RT | 3 | 94 |
| 2 | Cinnamamide | Acetyl chloride | DIPEA | CH₂Cl₂ | RT | 3 | 90 |
| 3 | Primary Amines | 4-Bromobutyryl chloride | Et₃N | DCM | 0 to RT | 2-12 | - |
| 4 | Heterocyclic Amines | Benzoyl chloride | Clay | Solvent-free | RT | 0.1-0.6 | 69-97 |
Experimental Protocol: N-Benzoylation of this compound
-
Dissolve this compound (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL).[4]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of benzoyl chloride (1.1 mmol) in anhydrous dichloromethane (5 mL) to the stirred amine solution.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield 1-acetyl-3-(benzamido)pyrrolidine.
Reductive Amination with Aldehydes and Ketones
Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[5][6] This two-step, one-pot process involves the formation of an imine or iminium ion intermediate, which is then reduced to the corresponding amine.[5] Common reducing agents include sodium triacetoxyborohydride and sodium cyanoborohydride.[5][6]
Reductive Amination Signaling Pathway:
References
- 1. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: 1-Acetyl-3-Aminopyrrolidine as a Versatile Scaffold for Combinatorial Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently found in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in modern drug discovery.[2] The 1-acetyl-3-aminopyrrolidine core, in particular, offers a strategic starting point for the generation of diverse combinatorial libraries. The acetyl group at the 1-position modulates the physicochemical properties of the scaffold, while the amino group at the 3-position provides a versatile handle for the introduction of a wide range of chemical diversity.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound as a scaffold in the design and synthesis of a focused combinatorial library. The protocols are designed to be adaptable for high-throughput synthesis and are followed by representative screening data against a relevant biological target.
Library Design and Synthesis
A powerful approach to leveraging the this compound scaffold is through the creation of an amide library. Amide bond formation is a robust and well-characterized reaction in medicinal chemistry, allowing for the coupling of a diverse range of carboxylic acids to the primary amine of the scaffold. This strategy enables the systematic exploration of the chemical space around the core structure to identify key interactions with a biological target.
The proposed library is synthesized via a solution-phase parallel synthesis approach, which is amenable to automation and allows for the generation of sufficient quantities of each compound for biological screening and hit confirmation.
Experimental Workflow for Combinatorial Amide Library Synthesis
Caption: Workflow for the parallel synthesis of a this compound-based amide library.
Experimental Protocols
General Protocol for the Synthesis of a 1-Acetyl-3-(acylamino)pyrrolidine Library
This protocol describes the parallel synthesis of a 96-compound library in a 96-well plate format.
Materials and Reagents:
-
This compound
-
A diverse set of 96 carboxylic acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
Acetonitrile
-
Water (HPLC grade)
-
96-well reaction block with sealing mat
-
Automated liquid handler (optional)
-
Parallel purification system (e.g., mass-directed HPLC)
-
LC-MS system for analysis
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M solution of this compound in anhydrous DMF.
-
Prepare 0.22 M solutions of each of the 96 carboxylic acids in anhydrous DMF in a 96-well plate.
-
Prepare a 0.22 M solution of HATU in anhydrous DMF.
-
Prepare a 0.4 M solution of DIPEA in anhydrous DMF.
-
-
Amide Coupling Reaction:
-
To each well of a 96-well reaction block, add 200 µL of the corresponding carboxylic acid solution (0.044 mmol, 1.1 eq).
-
Add 200 µL of the HATU solution (0.044 mmol, 1.1 eq) to each well.
-
Add 200 µL of the this compound solution (0.040 mmol, 1.0 eq) to each well.
-
Initiate the reaction by adding 100 µL of the DIPEA solution (0.040 mmol, 1.0 eq) to each well.
-
Seal the reaction block and shake at room temperature for 16 hours.
-
-
Work-up and Purification:
-
Quench the reactions by adding 500 µL of water to each well.
-
Acidify with 20 µL of TFA.
-
Filter the contents of each well.
-
Purify each compound using a parallel mass-directed HPLC system with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions corresponding to the product mass.
-
Lyophilize the purified fractions to yield the final compounds as TFA salts.
-
-
Quality Control:
-
Analyze each purified compound by LC-MS to confirm identity and purity.
-
For selected compounds, obtain ¹H NMR spectra to confirm the structure.
-
Data Presentation
Table 1: Representative Library Characterization
| Compound ID | R-Group (from Carboxylic Acid) | Molecular Weight ( g/mol ) | Yield (%) | Purity (LC-MS, 254 nm) |
| L1-A01 | Phenyl | 246.30 | 78 | >98% |
| L1-A02 | 4-Chlorophenyl | 280.74 | 75 | >99% |
| L1-A03 | 3-Pyridyl | 247.28 | 69 | >97% |
| L1-A04 | Cyclohexyl | 252.35 | 82 | >99% |
| L1-A05 | Thiophen-2-yl | 252.33 | 71 | >98% |
| ... | ... | ... | ... | ... |
Table 2: Biological Screening Data - Inhibition of N-Acylethanolamine Acid Amidase (NAAA)
The synthesized library was screened for inhibitory activity against human NAAA, a cysteine hydrolase involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[3]
| Compound ID | R-Group (from Carboxylic Acid) | NAAA Inhibition IC₅₀ (µM)[3] |
| L1-A01 | Phenyl | 15.2 |
| L1-A02 | 4-Chlorophenyl | 8.7 |
| L1-A03 | 3-Pyridyl | > 50 |
| L1-A04 | Cyclohexyl | 25.8 |
| L1-A05 | Thiophen-2-yl | 12.4 |
| L1-B06 | 3-Phenylcinnamoyl | 5.1 |
| ... | ... | ... |
Structure-Activity Relationship (SAR) Summary:
The screening results indicate that aromatic and lipophilic substituents on the amide nitrogen are generally favored for NAAA inhibitory activity.[3] The presence of a chlorine atom at the 4-position of the phenyl ring (L1-A02) improved potency compared to the unsubstituted phenyl ring (L1-A01). A conformationally flexible linker with a terminal phenyl group, such as in the 3-phenylcinnamoyl derivative (L1-B06), led to a further increase in inhibitory potency.[3] In contrast, the incorporation of a polar pyridine ring (L1-A03) resulted in a significant loss of activity.
Signaling Pathway
NAAA inhibitors increase the levels of PEA, which in turn can activate PPAR-α, a nuclear receptor that regulates gene expression involved in inflammation.
PPAR-α Signaling Pathway
Caption: Simplified signaling pathway of NAAA inhibition leading to PPAR-α activation.
Conclusion
The this compound scaffold is a highly valuable starting point for the construction of combinatorial libraries for drug discovery. The straightforward derivatization of the 3-amino group allows for the generation of diverse libraries, such as the amide library presented here. The screening of such libraries can lead to the identification of potent and selective modulators of biological targets, providing a solid foundation for further lead optimization efforts. The protocols and data presented serve as a guide for researchers to harness the potential of this versatile scaffold in their drug discovery programs.
References
- 1. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Amide Coupling of 1-Acetyl-3-Aminopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the amide coupling of 1-Acetyl-3-Aminopyrrolidine with a generic carboxylic acid (R-COOH). The following procedures are standard methods widely used in medicinal chemistry and drug development for the synthesis of novel chemical entities.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently incorporated into molecules to explore structure-activity relationships (SAR). Its secondary amine offers a key vector for chemical modification, most commonly through amide bond formation. This document outlines three robust protocols for coupling this compound with carboxylic acids using common coupling reagents.
Reaction Scheme
Application Notes and Protocols for Protecting Group Strategies of 1-Acetyl-3-Aminopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyl-3-aminopyrrolidine is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex bioactive molecules. The presence of two distinct amine functionalities—a secondary amine within the pyrrolidine ring (acylated) and a primary amino group at the 3-position—necessitates a strategic approach to selective functionalization. Protecting the more nucleophilic 3-amino group is often a critical step to prevent unwanted side reactions during subsequent synthetic transformations. This document provides detailed application notes and protocols for the protection and deprotection of the 3-amino group of this compound using common amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
Common Protecting Groups for the 3-Amino Functionality
The choice of a suitable protecting group is contingent upon the overall synthetic strategy, particularly the reaction conditions anticipated in subsequent steps. The stability of the protecting group to various reagents and the conditions required for its removal are paramount considerations.
-
tert-Butyloxycarbonyl (Boc): The Boc group is one of the most widely used protecting groups for amines due to its stability under a broad range of non-acidic conditions. It is readily introduced using di-tert-butyl dicarbonate (Boc)₂O and is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2]
-
Benzyloxycarbonyl (Cbz): The Cbz group offers orthogonality to the Boc group as it is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[1][3] This method of deprotection is advantageous for substrates sensitive to strong acids.
-
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is notable for its lability under mild basic conditions, typically using piperidine in DMF.[4] This allows for an orthogonal protection strategy when acid-labile (e.g., Boc) or hydrogenolysis-sensitive groups are present elsewhere in the molecule.
Experimental Protocols
The following protocols are representative procedures for the protection and deprotection of the 3-amino group of this compound. Optimization of reaction times, temperatures, and purification methods may be required for specific applications.
tert-Butyloxycarbonyl (Boc) Group
a) Protection of this compound with (Boc)₂O
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Protocol:
-
Dissolve this compound (1.0 equiv.) in DCM or THF.
-
Add TEA or DIPEA (1.2 equiv.).
-
Add a solution of (Boc)₂O (1.1 equiv.) in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
b) Deprotection of N-Boc-1-Acetyl-3-Aminopyrrolidine
-
Materials:
-
N-Boc-1-Acetyl-3-Aminopyrrolidine
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Protocol:
-
Dissolve N-Boc-1-Acetyl-3-Aminopyrrolidine (1.0 equiv.) in DCM.
-
Add TFA (5-10 equiv.) or an excess of 4M HCl in 1,4-dioxane at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
-
Benzyloxycarbonyl (Cbz) Group
a) Protection of this compound with Benzyl Chloroformate
-
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Tetrahydrofuran (THF) and Water, or Dichloromethane (DCM)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Protocol:
-
Dissolve this compound (1.0 equiv.) in a mixture of THF and water (2:1) or in DCM.
-
Add NaHCO₃ (2.0 equiv.) or TEA (1.2 equiv.).
-
Cool the mixture to 0 °C and add Cbz-Cl (1.1 equiv.) dropwise.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[3]
-
b) Deprotection of N-Cbz-1-Acetyl-3-Aminopyrrolidine by Hydrogenolysis
-
Materials:
-
N-Cbz-1-Acetyl-3-Aminopyrrolidine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or a hydrogenation apparatus
-
-
Protocol:
-
Dissolve N-Cbz-1-Acetyl-3-Aminopyrrolidine (1.0 equiv.) in MeOH or EtOH.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Evacuate the flask and backfill with H₂ gas (repeat 3 times).
-
Stir the reaction mixture under a H₂ atmosphere (balloon) at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with MeOH or EtOH.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
a) Protection of this compound with Fmoc-OSu
-
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane and Water
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Protocol:
-
Dissolve this compound (1.0 equiv.) in a mixture of 1,4-dioxane and 10% aqueous NaHCO₃ solution.
-
Add a solution of Fmoc-OSu (1.05 equiv.) in 1,4-dioxane.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the mixture with water and wash with diethyl ether.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.[1]
-
b) Deprotection of N-Fmoc-1-Acetyl-3-Aminopyrrolidine
-
Materials:
-
N-Fmoc-1-Acetyl-3-Aminopyrrolidine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
-
Protocol:
-
Dissolve N-Fmoc-1-Acetyl-3-Aminopyrrolidine (1.0 equiv.) in DMF.
-
Add piperidine to make a 20% (v/v) solution.
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.
-
The crude product can be purified by an appropriate method, such as column chromatography or precipitation.[5]
-
Data Presentation
The following tables summarize representative quantitative data for the protection and deprotection of the 3-amino group of this compound. Note that yields and reaction times are illustrative and may vary depending on the specific reaction conditions and scale.
Table 1: Protection of this compound
| Protecting Group | Reagent (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Boc | (Boc)₂O (1.1) | TEA (1.2) | DCM | 0 to RT | 2-12 | >90 |
| Cbz | Cbz-Cl (1.1) | NaHCO₃ (2.0) | THF/H₂O | 0 to RT | 4-16 | 85-95 |
| Fmoc | Fmoc-OSu (1.05) | NaHCO₃ (aq) | Dioxane/H₂O | RT | 4-16 | >90 |
Table 2: Deprotection of N-Protected this compound
| Protected Substrate | Deprotection Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| N-Boc | TFA or 4M HCl/Dioxane | DCM | 0 to RT | 1-4 | >95 |
| N-Cbz | H₂, 10% Pd/C | MeOH | RT | 2-12 | >95 |
| N-Fmoc | 20% Piperidine | DMF | RT | 0.5-2 | >95 |
Mandatory Visualization
The following diagrams illustrate the general workflows for the protection and deprotection of the 3-amino group of this compound.
Caption: General workflow for the protection of this compound.
Caption: General workflow for the deprotection of N-protected this compound.
Orthogonal Protecting Group Strategies
In complex syntheses, it may be necessary to deprotect one amino group while another remains protected. This is achieved through an "orthogonal" protecting group strategy, where each protecting group can be removed by a specific set of reagents that do not affect the others.[6]
For this compound, the acetyl group on the ring nitrogen is generally stable to the conditions used to remove Boc, Cbz, and Fmoc groups from the 3-amino position. However, harsh acidic or basic conditions over prolonged periods may lead to the hydrolysis of the acetyl group.
An example of an orthogonal strategy would be the use of a Boc group on the 3-amino position in a molecule that also contains a Cbz-protected amine elsewhere. The Boc group can be selectively removed with acid, leaving the Cbz group intact. Subsequently, the Cbz group can be removed by hydrogenolysis without affecting other functionalities. The choice of an orthogonal strategy is crucial for the successful synthesis of complex molecules and should be planned carefully.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. total-synthesis.com [total-synthesis.com]
- 4. genscript.com [genscript.com]
- 5. peptide.com [peptide.com]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Acetyl-3-Aminopyrrolidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of 1-Acetyl-3-Aminopyrrolidine synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during the synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
Question: We are experiencing a significantly lower than expected yield of this compound. What are the potential causes and how can we improve the yield?
Answer: Low yields in the acetylation of 3-aminopyrrolidine can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to troubleshooting this issue.
-
Reagent Quality:
-
3-Aminopyrrolidine: The purity of the starting material is crucial. Impurities can interfere with the reaction. Ensure the 3-aminopyrrolidine is of high purity and free from residual solvents or other contaminants.
-
Acetic Anhydride: Acetic anhydride is susceptible to hydrolysis. Use a fresh bottle or a recently opened one. Ensure it is handled under anhydrous conditions to prevent decomposition into acetic acid, which is less reactive.
-
Base: If a base such as triethylamine or pyridine is used to scavenge the acetic acid byproduct, its purity and dryness are important. Use a freshly distilled or high-purity grade base.
-
-
Reaction Conditions:
-
Stoichiometry: An incorrect molar ratio of reactants is a common cause of low yield. A slight excess of acetic anhydride (typically 1.1 to 1.5 equivalents) is often used to ensure complete conversion of the amine.
-
Temperature: The reaction is typically carried out at a low temperature (0 °C) to control the exothermic reaction and minimize side products. Running the reaction at too high a temperature can lead to degradation or side reactions. Conversely, a temperature that is too low may result in an incomplete reaction.
-
Solvent: The choice of an appropriate solvent is critical. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. The solvent must be anhydrous to prevent hydrolysis of the acetic anhydride.
-
-
Work-up and Purification:
-
Quenching: The reaction is typically quenched with water or a basic solution to neutralize excess acetic anhydride and acetic acid. Inefficient quenching can lead to product loss during extraction.
-
Extraction: Ensure complete extraction of the product from the aqueous layer using a suitable organic solvent. Multiple extractions may be necessary.
-
Purification: Product loss can occur during purification steps like column chromatography. Optimize the solvent system for chromatography to ensure good separation and recovery.
-
Issue 2: Formation of Di-acetylated Byproduct
Question: Our final product is contaminated with a significant amount of a di-acetylated byproduct. How can we minimize its formation?
Answer: The formation of a di-acetylated byproduct, where both the primary amino group and the secondary amine in the pyrrolidine ring are acetylated, is a common side reaction. Here are strategies to promote selective mono-acetylation:
-
Control Stoichiometry: Use a controlled amount of acetic anhydride, ideally close to a 1:1 molar ratio with 3-aminopyrrolidine. A large excess of the acetylating agent will favor di-acetylation.
-
Slow Addition: Add the acetic anhydride dropwise to the solution of 3-aminopyrrolidine at a low temperature (0 °C). This maintains a low concentration of the acetylating agent in the reaction mixture, favoring the more reactive primary amine.
-
Choice of Acetylating Agent: Consider using a less reactive acetylating agent. While acetic anhydride is common, other reagents might offer better selectivity.
-
pH Control: Maintaining a slightly acidic pH can help to protonate the secondary amine of the pyrrolidine ring, reducing its nucleophilicity and thus disfavoring di-acetylation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most straightforward and widely used method is the direct N-acetylation of 3-aminopyrrolidine using an acetylating agent like acetic anhydride or acetyl chloride. This reaction is typically performed in the presence of a base to neutralize the acidic byproduct.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., dichloromethane/methanol) will show the consumption of the starting material (3-aminopyrrolidine) and the formation of the product (this compound). Staining with ninhydrin can be used to visualize the primary amine of the starting material, which will disappear upon successful acetylation.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Acetic anhydride and acetyl chloride are corrosive and lachrymatory; they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction can be exothermic, especially during the addition of the acetylating agent, so proper temperature control is essential.
Q4: How can the final product be purified?
A4: The crude product can be purified by several methods. After an aqueous workup to remove excess reagents and byproducts, the product can often be purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. Recrystallization from a suitable solvent system can also be an effective purification method.
Q5: What are the characteristic spectroscopic signals for this compound?
A5: In the ¹H NMR spectrum, you would expect to see a singlet for the acetyl methyl group around 2.0 ppm. The protons on the pyrrolidine ring will appear as multiplets in the region of 1.5-3.5 ppm. The chemical shifts may vary slightly depending on the solvent used. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product.
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the effect of different reaction parameters on the yield of this compound.
Table 1: Effect of Acetylating Agent and Stoichiometry on Yield
| Entry | Acetylating Agent | Equivalents of Acetylating Agent | Base (1.2 eq.) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Acetic Anhydride | 1.1 | Triethylamine | DCM | 0 | 2 | 85 |
| 2 | Acetic Anhydride | 1.5 | Triethylamine | DCM | 0 | 2 | 92 |
| 3 | Acetic Anhydride | 2.0 | Triethylamine | DCM | 0 | 2 | 88 (with di-acetylation) |
| 4 | Acetyl Chloride | 1.1 | Triethylamine | DCM | 0 | 1 | 90 |
| 5 | Acetic Anhydride | 1.2 | Pyridine | THF | 0 | 3 | 82 |
Table 2: Effect of Solvent and Temperature on Yield
| Entry | Acetylating Agent (1.2 eq.) | Base (1.2 eq.) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Acetic Anhydride | Triethylamine | DCM | 0 | 2 | 88 |
| 2 | Acetic Anhydride | Triethylamine | THF | 0 | 2 | 85 |
| 3 | Acetic Anhydride | Triethylamine | Acetonitrile | 0 | 2 | 83 |
| 4 | Acetic Anhydride | Triethylamine | DCM | 25 | 2 | 75 (more side products) |
| 5 | Acetic Anhydride | Triethylamine | DCM | -20 | 4 | 80 (slower reaction) |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol describes a general procedure for the N-acetylation of 3-aminopyrrolidine.
Materials:
-
3-Aminopyrrolidine
-
Acetic Anhydride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 3-aminopyrrolidine (1.0 eq.) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq.) to the stirred solution.
-
Slowly add acetic anhydride (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
Technical Support Center: Purification of Crude 1-Acetyl-3-Aminopyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude "1-Acetyl-3-Aminopyrrolidine".
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Flash Column Chromatography
Issue 1: Poor Separation of the Product from Impurities
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | Optimize the solvent system by running thin-layer chromatography (TLC) with various solvent combinations (e.g., dichloromethane/methanol, ethyl acetate/hexane with triethylamine). Aim for an Rf value of 0.2-0.3 for the product. |
| Column Overloading | Reduce the amount of crude material loaded onto the column. As a general rule, use a sample-to-silica ratio of 1:50 to 1:100. |
| Sample Application Issue | For samples not readily soluble in the initial mobile phase, use a "dry loading" technique. Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[1] |
| Acidic Nature of Silica Gel | For basic compounds like aminopyrrolidines, consider using silica gel deactivated with triethylamine (1-3% in the eluent) to prevent streaking and improve separation.[2][3] Alternatively, alumina (basic or neutral) can be used as the stationary phase.[3] |
| Cracked or Channeled Column Bed | Ensure the column is packed uniformly without any air gaps. Pack the column as a slurry and allow it to settle completely before loading the sample. |
Issue 2: Low Recovery of the Product
| Potential Cause | Recommended Solution |
| Product is Highly Polar and Stuck on the Column | Gradually increase the polarity of the mobile phase (gradient elution). A common gradient is from 100% dichloromethane to a mixture of dichloromethane and methanol (e.g., 95:5).[4] |
| Product Degradation on Silica | If the compound is acid-sensitive, use deactivated silica gel or an alternative stationary phase like alumina.[2][3] |
| Improper Fraction Collection | Monitor the elution closely using TLC to identify the fractions containing the pure product before combining them. |
Recrystallization
Issue 1: Product Fails to Crystallize ("Oils Out")
| Potential Cause | Recommended Solution |
| Solution is Supersaturated | Add a small amount of additional hot solvent to fully dissolve the oil, then allow it to cool slowly. |
| Cooling Rate is Too Fast | Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. Slower cooling promotes the formation of larger, purer crystals.[4] |
| Presence of Impurities Inhibiting Crystallization | Try adding a seed crystal of the pure product to induce crystallization.[4] If no seed crystal is available, gently scratch the inside of the flask with a glass rod at the solvent line. |
| Inappropriate Solvent | The ideal solvent should dissolve the compound when hot but not when cold.[5] Perform a solvent screen with small amounts of the crude product to find a suitable solvent or solvent pair (e.g., ethanol/water, isopropanol/water).[4] |
Issue 2: Low Yield of Recrystallized Product
| Potential Cause | Recommended Solution |
| Too Much Solvent Used | Use the minimum amount of hot solvent necessary to completely dissolve the crude product.[5] |
| Product is Partially Soluble in Cold Solvent | After crystallization at room temperature, cool the flask in an ice bath to maximize precipitation. |
| Premature Crystallization During Hot Filtration | Pre-heat the funnel and filter paper, and use a small amount of extra hot solvent to wash any crystals that form in the funnel.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
A1: Common impurities may include:
-
Unreacted starting materials: Such as 3-aminopyrrolidine or the acetylating agent.
-
Di-acetylated byproducts: Where both the primary and secondary amines of the starting material have been acetylated.
-
Residual solvents: From the reaction and workup steps.
-
Inorganic salts: Resulting from the workup procedure.[4]
-
Enantiomeric or diastereomeric impurities: If a chiral synthesis route was used.[4]
Q2: Which purification technique is most suitable for an initial cleanup of very crude this compound?
A2: For an initial, large-scale purification, flash column chromatography is generally the preferred method to remove major impurities.[6] This can be followed by recrystallization to achieve higher purity.
Q3: How can I purify this compound if it is a liquid or low-melting solid?
A3: If recrystallization is not feasible, distillation under reduced pressure (vacuum distillation) can be an effective purification method for liquids or low-melting solids, provided the compound is thermally stable.
Q4: My purified product is colored. How can I remove the color?
A4: A distinct yellow or brown color may indicate impurities.[4] You can try treating a solution of the crude product with activated charcoal before a final purification step like recrystallization. The charcoal can adsorb colored impurities.
Q5: How do I confirm the purity of my final product?
A5: A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and detect non-volatile impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or residual solvents.[4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[4]
-
Chiral HPLC: If the product is intended to be a single enantiomer, this is essential to determine the enantiomeric excess.[4]
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully apply the sample to the top of the column.
-
Alternatively, use the dry loading method described in the troubleshooting section.[1]
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 100% dichloromethane or a hexane/ethyl acetate mixture).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 5% methanol in dichloromethane.[4]
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.[4]
-
Protocol 2: Recrystallization
-
Dissolution:
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[4]
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
If crystals do not form, try inducing crystallization by scratching the inner wall of the flask or adding a seed crystal.[4]
-
Once crystals have formed, the flask can be placed in an ice bath to maximize the yield.[4]
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[4]
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper or dry them in a vacuum oven at a suitable temperature.
-
Diagrams
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting oiling out in recrystallization.
References
- 1. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Home Page [chem.ualberta.ca]
- 6. Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions in the synthesis of "1-Acetyl-3-Aminopyrrolidine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 1-Acetyl-3-Aminopyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound typically involves the acetylation of a 3-aminopyrrolidine precursor. The precursor itself can be synthesized through various methods, including multi-step synthesis from starting materials like trans-4-hydroxy-L-proline. One common route involves the protection of the pyrrolidine nitrogen, activation of a hydroxyl group at the 3-position, nucleophilic substitution with an azide, reduction of the azide to an amine, and finally, selective acetylation of the 3-amino group.
Q2: What are the critical parameters to control during the acetylation step?
A2: The acetylation of 3-aminopyrrolidine to form this compound requires careful control of reaction conditions to avoid side reactions. Key parameters include the choice of acetylating agent (e.g., acetic anhydride, acetyl chloride), reaction temperature, and the use of a base. The stoichiometry of the reagents is crucial to prevent di-acetylation or other side reactions. Mild acylation reagents may be necessary to achieve selective acetylation, especially if other reactive functional groups are present.[1]
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). These methods allow for the tracking of the consumption of starting materials and the formation of the desired product and any byproducts. Mass spectrometry can be used to identify the mass of the products being formed.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of this compound
Symptoms:
-
The isolated yield of the final product is significantly lower than expected.
-
TLC or HPLC analysis shows a complex mixture of products.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction closely using TLC or HPLC to ensure the complete consumption of the starting material. Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish. |
| Side Reactions | Over-acetylation (di-acetylation) can occur. Use a milder acetylating agent or control the stoichiometry of the acetylating agent carefully. Running the reaction at a lower temperature can also improve selectivity. |
| Product Degradation | Harsh reaction conditions, such as high temperatures or the presence of strong acids or bases, can lead to the degradation of the pyrrolidine ring.[2] Optimize the reaction conditions to be as mild as possible. |
| Purification Losses | The product may be lost during workup and purification steps. Optimize the extraction and chromatography conditions to minimize losses. |
Issue 2: Formation of Impurities and Byproducts
Symptoms:
-
NMR or Mass Spectrometry data indicates the presence of unexpected signals or masses.
-
The final product is difficult to purify.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Over-acetylation | The formation of a di-acetylated byproduct where both the ring nitrogen and the 3-amino group are acetylated. Use a protecting group for the pyrrolidine nitrogen (e.g., Boc) before the acetylation of the 3-amino group, followed by deprotection. |
| Dehydrogenation | Formation of pyrrole byproducts can occur, especially at elevated temperatures or in the presence of certain metal catalysts.[2] Conduct the reaction at the lowest effective temperature and under an inert atmosphere.[2] |
| Stereoisomers | If the synthesis involves cycloaddition reactions, the formation of diastereomers can be an issue.[3] The choice of catalyst and reaction conditions can influence the stereoselectivity of the reaction.[3] |
| Residual Solvents and Reagents | Incomplete removal of solvents or excess reagents during workup. Ensure efficient extraction and use appropriate purification techniques like recrystallization or column chromatography. |
Experimental Protocols
A generalized experimental protocol for the selective acetylation of a protected 3-aminopyrrolidine is provided below. Researchers should adapt this protocol based on their specific substrate and available reagents.
Selective N-Acetylation of (S)-1-Boc-3-aminopyrrolidine:
-
Dissolve (S)-1-Boc-3-aminopyrrolidine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine or diisopropylethylamine (DIPEA), to the reaction mixture.
-
Slowly add a stoichiometric equivalent of acetic anhydride or acetyl chloride dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-Boc-3-(acetylamino)pyrrolidine.
-
The Boc protecting group can then be removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield this compound.
Visualizations
Caption: Relationship between the main synthesis pathway and common side reactions.
References
optimization of reaction conditions for "1-Acetyl-3-Aminopyrrolidine"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of 1-Acetyl-3-Aminopyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include (S)-3-Aminopyrrolidine, (R)-3-Aminopyrrolidine, or racemic 3-Aminopyrrolidine. The choice of starting material will depend on the desired stereochemistry of the final product. The synthesis often involves the protection of one amino group, followed by acetylation and subsequent deprotection. A common precursor is trans-4-hydroxy-L-proline, which can be converted to the desired aminopyrrolidine scaffold through a multi-step synthesis.
Q2: Which acetylating agents are suitable for this reaction?
A2: Acetic anhydride and acetyl chloride are common and effective acetylating agents.[1][2] For milder reaction conditions, N-acetylimidazole can be used. Greener and less hazardous alternatives, such as using acetonitrile as both the solvent and acetylating agent in the presence of a catalyst like alumina, are also being explored.[1][3][4]
Q3: How can I selectively acetylate the exocyclic amino group over the ring nitrogen?
A3: Selective N-acetylation of the exocyclic amino group can be achieved by leveraging the difference in nucleophilicity between the primary exocyclic amine and the secondary cyclic amine. Running the reaction at a controlled pH (around neutral) can favor the more nucleophilic primary amine.[2] Additionally, using a protecting group, such as a tert-butoxycarbonyl (Boc) group, on the ring nitrogen of 3-aminopyrrolidine allows for the selective acetylation of the exocyclic amine. The protecting group can then be removed in a subsequent step.
Q4: What are the typical solvents used for this reaction?
A4: The choice of solvent can influence the reaction rate and selectivity. Common solvents for N-acetylation include dichloromethane (DCM), chloroform, dioxane, and dimethylformamide (DMF).[5][6] The selection of the solvent may also depend on the chosen acetylating agent and the solubility of the starting materials.
Q5: What are the recommended purification methods for this compound?
A5: Purification of this compound can typically be achieved through column chromatography on silica gel. The polarity of the eluent can be adjusted to effectively separate the product from unreacted starting materials and byproducts. In some cases, recrystallization or distillation under reduced pressure may also be viable purification methods.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient acetylating agent. - Poor choice of base. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Optimize the reaction temperature. Increasing the temperature may improve the yield, but be cautious of potential side reactions.[7] - Screen different acetylating agents (e.g., acetic anhydride, acetyl chloride). - If a base is used, screen different organic or inorganic bases (e.g., triethylamine, diisopropylethylamine, potassium carbonate). The use of a strong base like sodium hydride (NaH) has been shown to significantly increase yield in some amidation reactions.[7] |
| Formation of Di-acetylated Byproduct | - Excess acetylating agent. - Reaction temperature is too high. - Prolonged reaction time. | - Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the acetylating agent. - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). - Monitor the reaction closely and quench it once the starting material is consumed. |
| Poor Selectivity (Acetylation on Ring Nitrogen) | - Reaction conditions favor acetylation of the secondary amine. - Use of a non-selective acetylating agent. | - Consider protecting the ring nitrogen with a suitable protecting group (e.g., Boc) prior to acetylation. - Control the pH of the reaction medium; near-neutral pH can favor selective acetylation of the more basic exocyclic amine.[2] |
| Difficult Purification | - Presence of closely related impurities. - Product is highly polar. | - Optimize the mobile phase for column chromatography to achieve better separation. - Consider derivatizing the product or impurities to facilitate separation. - If the product is a salt, consider converting it to the free base before chromatography. |
| Unwanted Side Reactions (e.g., formation of pyrrole byproducts) | - Harsh reaction conditions (high temperature, strong acid/base). - Presence of oxidizing agents. | - Use milder reaction conditions. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[8] |
Data Presentation
Table 1: Optimization of N-Acetylation Conditions for an Aminopyrrolidine Derivative (Illustrative Data)
| Entry | Acetylating Agent (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Anhydride (1.1) | Triethylamine (1.5) | DCM | 0 to RT | 4 | 75 |
| 2 | Acetyl Chloride (1.1) | Triethylamine (1.5) | DCM | 0 | 2 | 85 |
| 3 | Acetic Anhydride (1.1) | K₂CO₃ (2.0) | Acetonitrile | 50 | 6 | 68 |
| 4 | Acetic Anhydride (1.1) | None | Acetic Acid | 80 | 8 | 55 |
| 5 | N-Acetylimidazole (1.2) | None | THF | RT | 12 | 60 |
Note: This table presents illustrative data for the purpose of demonstrating a structured comparison. Actual results may vary based on the specific substrate and experimental setup.
Experimental Protocols
Protocol 1: General Procedure for N-Acetylation of 3-Aminopyrrolidine using Acetic Anhydride
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Preparation: Dissolve 3-Aminopyrrolidine (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.5 equivalents) to the solution.
-
Acetylation: Slowly add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 6. The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Diastereoselectivity in 1-Acetyl-3-Aminopyrrolidine Reactions
Welcome to the technical support center for diastereoselectivity in reactions involving 1-Acetyl-3-Aminopyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereochemical outcome of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing diastereoselectivity in reactions with this compound?
The diastereoselectivity of reactions involving this compound is primarily governed by a combination of steric and electronic factors. The inherent chirality of the starting material (if using an enantiomerically pure form), the nature of the reactants and catalysts, and the reaction conditions all play a crucial role. The N-acetyl group can influence the conformation of the pyrrolidine ring and exert steric hindrance, while the 3-amino group can act as a directing group.
Q2: I am observing a low diastereomeric ratio (d.r.) in my reaction. What are the initial troubleshooting steps?
A low diastereomeric ratio suggests that the energy difference between the transition states leading to the different diastereomers is small. To improve the d.r., consider the following:
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Lower the Reaction Temperature: Reducing the temperature can amplify small energy differences between diastereomeric transition states, often leading to higher selectivity.
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Change the Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the transition state geometry. Experiment with a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH2Cl2) and polar protic (e.g., ethanol, isopropanol).
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Vary the Catalyst or Reagent: The choice of catalyst, particularly Lewis acids or chiral catalysts, can have a profound impact on diastereoselectivity. The steric bulk and electronic properties of the catalyst can favor the formation of one diastereomer over the other.
Q3: Can the N-acetyl group on this compound influence the stereochemical outcome of a reaction at the 4-position?
Yes, the N-acetyl group can significantly influence the stereoselectivity of reactions at other positions on the pyrrolidine ring. It can exert steric hindrance, potentially blocking one face of the ring and directing an incoming reagent to the opposite face. This is a form of substrate control that can be exploited to achieve high diastereoselectivity.
Q4: How can I determine the absolute and relative stereochemistry of my reaction products?
The stereochemistry of your products can be determined using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the relative stereochemistry by identifying through-space interactions between protons. To determine the absolute configuration, you may need to use X-ray crystallography on a suitable crystalline derivative, or by using chiral chromatography and comparing the retention times to known standards.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the Alkylation of the 3-Amino Group
Scenario: You are performing a reductive amination to introduce a substituent on the 3-amino group of this compound, but you are obtaining a nearly 1:1 mixture of diastereomers.
Troubleshooting Workflow:
preventing degradation of "1-Acetyl-3-Aminopyrrolidine" during storage
This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 1-Acetyl-3-Aminopyrrolidine during storage and handling.
Troubleshooting Guides & FAQs
This section addresses specific issues that users may encounter, offering practical solutions and preventative measures.
Question 1: I noticed a change in the color and/or consistency of my this compound sample. What could be the cause?
Answer: A change in physical appearance, such as discoloration (e.g., turning yellow or brown) or a change in viscosity, is a common indicator of chemical degradation. This can be caused by several factors, including:
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Oxidation: Exposure to air (oxygen) can lead to the oxidation of the amine group.
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Hydrolysis: The presence of moisture can cause the hydrolysis of the acetyl group, leading to the formation of acetic acid and 3-aminopyrrolidine.
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Exposure to Light: Some compounds are sensitive to light and can degrade upon prolonged exposure.
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Incompatible Storage Materials: Storing the compound in a container made of a reactive material can lead to degradation.
Troubleshooting Steps:
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Immediately move the sample to a dark, cool, and dry location.
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If not already done, blanket the sample with an inert gas like argon or nitrogen.
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Verify that the storage container is made of an inert material (e.g., amber glass).
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Consider re-analyzing the purity of the material using a suitable analytical method, such as HPLC, to quantify the extent of degradation.
Question 2: My experiment is giving inconsistent results when using an older batch of this compound. Could degradation be the issue?
Answer: Yes, inconsistent experimental results are a strong indication that the purity of your starting material may have changed. Degradation of this compound can lead to the presence of impurities that may interfere with your reaction or biological assay.
Troubleshooting Steps:
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Purity Analysis: We recommend performing a purity analysis on the older batch and comparing it to a fresh, unopened sample if available. Techniques like HPLC or GC-MS can help identify and quantify impurities.
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Proper Storage Verification: Review the storage conditions of the older batch. Was it consistently stored under the recommended conditions (see Table 1)?
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Use a Fresh Batch: For critical experiments, it is always advisable to use a fresh batch of the reagent to ensure the reliability and reproducibility of your results.
Question 3: What are the primary degradation pathways for this compound?
Answer: Based on the chemical structure of this compound, the two most probable degradation pathways are:
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Hydrolysis of the Amide: The acetyl group can be hydrolyzed in the presence of water (especially under acidic or basic conditions) to yield 3-aminopyrrolidine and acetic acid.
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Oxidation of the Aminopyrrolidine Ring: The secondary amine within the pyrrolidine ring and the primary amino group are susceptible to oxidation, which can be accelerated by exposure to air, light, and metal ions. This can lead to a variety of oxidation products, often colored.
Question 4: How can I minimize the risk of degradation during handling?
Answer: To minimize degradation during handling, follow these best practices:
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Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line with argon or nitrogen).
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Minimize Exposure: Only take out the amount of material needed for your experiment and promptly reseal the container.
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Use Dry Solvents and Glassware: Ensure that all solvents and glassware are thoroughly dried before coming into contact with the compound to prevent hydrolysis.
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Avoid Contamination: Use clean spatulas and syringes to avoid introducing contaminants that could catalyze degradation.
Data Presentation: Storage Conditions
The following table summarizes the recommended storage conditions to prevent the degradation of this compound.
| Parameter | Optimal Condition | Sub-optimal Condition | Potential Consequence of Sub-optimal Condition |
| Temperature | 2-8°C (Refrigerated) | Room temperature or higher | Increased rate of hydrolysis and oxidation |
| Atmosphere | Inert gas (Argon or Nitrogen)[1][2] | Air | Oxidation of the amine groups |
| Moisture | Dry/Anhydrous[1][2] | Humid environment | Hydrolysis of the acetyl group |
| Light | Protected from light (Amber vial) | Exposure to direct sunlight or UV light | Photodegradation |
| Container | Tightly sealed, inert material (e.g., amber glass)[1][2][3] | Loosely sealed or reactive container | Contamination, oxidation, and hydrolysis |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method to assess the purity of this compound and detect potential degradation products.
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Objective: To determine the purity of a this compound sample.
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Instrumentation: HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
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Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
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Detection Wavelength: 210 nm.
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Sample Preparation:
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Accurately weigh approximately 10 mg of the this compound sample.
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Dissolve the sample in 10 mL of the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL.
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Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Injection Volume: 10 µL.
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Analysis: The appearance of new peaks or a decrease in the area of the main peak compared to a reference standard indicates the presence of impurities or degradation.
Mandatory Visualization
The following diagram illustrates the troubleshooting workflow for addressing potential degradation of this compound.
References
catalyst selection for reactions involving "1-Acetyl-3-Aminopyrrolidine"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection and reaction optimization involving "1-Acetyl-3-Aminopyrrolidine".
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments using this compound as a catalyst or reactant.
Issue 1: Low Reaction Yield or Slow Conversion Rate
Question: My reaction is showing low yield and/or a slow conversion rate when using a catalyst system involving this compound. What are the potential causes and how can I troubleshoot this?
Answer: Low yields or slow conversion rates can stem from several factors related to catalyst activity, reaction conditions, and substrate stability.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Ensure the catalyst is pure and has been stored correctly under inert conditions to prevent degradation. Consider in-situ generation or activation of the catalyst if applicable. |
| Sub-optimal Reaction Conditions | Systematically screen reaction parameters such as temperature, solvent, and concentration. For instance, some reactions may benefit from gentle heating, while others require cryogenic temperatures to minimize side reactions.[1] |
| Inappropriate Solvent Choice | The solvent should fully dissolve the reactants and catalyst.[1] Consider switching to a different solvent or using a co-solvent system. Anhydrous solvents are often crucial.[1] |
| Presence of Impurities | Water or other impurities in the starting materials or solvent can poison the catalyst or lead to unwanted side reactions. Ensure all reagents and solvents are of high purity and appropriately dried. |
| Reversible Reaction Equilibrium | If the reaction is reversible, consider using Le Chatelier's principle to drive the reaction forward. This could involve removing a byproduct (e.g., water) or using an excess of one reactant. |
Issue 2: Poor Stereoselectivity (Enantiomeric or Diastereomeric Excess)
Question: I am observing low enantiomeric excess (ee) or diastereomeric ratio (dr) in my asymmetric reaction catalyzed by a derivative of this compound. How can I improve the stereoselectivity?
Answer: Achieving high stereoselectivity is a common challenge in asymmetric synthesis. The stereochemical outcome is highly sensitive to the catalyst structure and reaction conditions.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inadequate Catalyst-Substrate Interaction | The chiral environment provided by the catalyst is crucial. Consider modifying the catalyst structure, for example, by introducing bulkier substituents to enhance steric hindrance and favor one stereochemical pathway. |
| Incorrect Catalyst Loading | The optimal catalyst loading can vary. A screening of different catalyst concentrations should be performed. |
| Sub-optimal Temperature | Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the catalyst's conformation and its interaction with the substrate. A solvent screen is recommended. |
| Background (Uncatalyzed) Reaction | A competing non-selective background reaction can lower the overall stereoselectivity. Running the reaction at a lower temperature or with a more active catalyst can help to minimize this. |
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in catalysis?
A1: this compound serves as a versatile building block for the synthesis of more complex chiral ligands and organocatalysts.[2] Its pyrrolidine core is a common motif in catalysts for various asymmetric transformations, including aldol reactions, Michael additions, and cycloadditions.[3][4] The amino group provides a convenient handle for further functionalization to fine-tune the catalyst's steric and electronic properties.
Q2: How does the N-acetyl group influence the catalytic activity and stability of this compound derivatives?
A2: The N-acetyl group plays a significant role in the molecule's properties. It can influence the conformation of the pyrrolidine ring, which in turn can affect the stereochemical outcome of a catalyzed reaction. The acetyl group also modulates the basicity of the ring nitrogen. In terms of stability, the N-acylpyrrolidine ring can be sensitive to strong acids and bases, which could lead to hydrolysis under harsh reaction conditions.[5]
Q3: What types of catalysts are commonly used in conjunction with pyrrolidine-based ligands derived from this compound?
A3: Pyrrolidine-based ligands are frequently employed in both metal catalysis and organocatalysis.[2] In metal catalysis, they can act as chiral ligands for various transition metals such as palladium, rhodium, and iridium in reactions like asymmetric hydrogenation and C-C bond-forming reactions.[6][7] In organocatalysis, pyrrolidine derivatives are central to the mechanism of enamine and iminium ion catalysis.[8]
Q4: Are there any specific handling and storage recommendations for this compound and its derivatives?
A4: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[5] This minimizes the risk of degradation from moisture, air, and light. When handling, it is advisable to work under an inert atmosphere to prevent exposure to atmospheric oxygen and moisture, especially if it is to be used in sensitive catalytic systems.[5]
Experimental Protocols
Protocol 1: General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction
This protocol provides a general methodology for an asymmetric aldol reaction, a common application for pyrrolidine-based organocatalysts.
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Preparation: To a flame-dried reaction vial under an inert atmosphere, add the aldehyde substrate (1.0 mmol) and the ketone (5.0 mmol, 5.0 equiv).
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Solvent and Catalyst Addition: Dissolve the reactants in a suitable anhydrous solvent (e.g., DMSO, 2.0 mL). Add the pyrrolidine-based organocatalyst (e.g., a derivative of this compound, 0.1 mmol, 10 mol%).
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Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC or GC/MS.
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Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a Chiral Amine via Asymmetric Reductive Amination
This protocol outlines a general procedure for the synthesis of a chiral amine using a ketone and a pyrrolidine-based chiral auxiliary.
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Imine Formation: In a round-bottom flask, dissolve the ketone (1.0 mmol) and the chiral amine auxiliary (a derivative of this compound, 1.1 mmol) in an appropriate solvent (e.g., toluene). Add a dehydrating agent (e.g., molecular sieves) and stir the mixture at room temperature until imine formation is complete (monitored by TLC or NMR).
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Reduction: Cool the reaction mixture to a low temperature (e.g., -78 °C). Add a reducing agent (e.g., NaBH₄) portion-wise.
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Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir until the imine is fully reduced.
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Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The subsequent purification steps will depend on the nature of the product and auxiliary.
Visualizations
Caption: Workflow for a typical organocatalyzed reaction.
Caption: Troubleshooting logic for reaction optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. uvadoc.uva.es [uvadoc.uva.es]
solvent effects on the reactivity of "1-Acetyl-3-Aminopyrrolidine"
Technical Support Center: 1-Acetyl-3-Aminopyrrolidine
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions concerning the reactivity of this compound, with a specific focus on the influence of solvent systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site on this compound and how do solvents affect its reactivity?
A1: The primary reactive site on this compound is the primary amine (-NH2) at the 3-position. The nitrogen within the pyrrolidine ring is part of a tertiary amide and is significantly less nucleophilic and basic. The reactivity of the primary amine as a nucleophile is highly dependent on the solvent.
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Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can form hydrogen bonds with the lone pair of electrons on the primary amine. This "solvation cage" stabilizes the amine, reducing its nucleophilicity and reactivity.[1][2][3] Reactions may be slower in these solvents.
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Polar Aprotic Solvents (e.g., Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents are polar enough to dissolve the substrate and reagents but do not form strong hydrogen bonds with the nucleophile.[3] This leaves the amine's lone pair more available for reaction, often leading to significantly faster reaction rates, particularly for SN2-type reactions.[3][4]
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Nonpolar Solvents (e.g., hexane, toluene): These are generally poor choices as the starting material and most common reactants (like alkyl halides or acyl chlorides) have limited solubility.
Q2: I am performing an acylation on the primary amine of this compound and observing low yields. What are the likely causes?
A2: Low yields in acylation reactions can stem from several factors, many of which are solvent-related.
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Incorrect Solvent Choice: Using a polar protic solvent without a sufficiently strong base can slow the reaction. A polar aprotic solvent like Dichloromethane (DCM) or Acetonitrile (ACN) is often preferred.
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Inadequate Base: A non-nucleophilic base (e.g., triethylamine, DIPEA) is typically required to neutralize the acid byproduct (e.g., HCl from acetyl chloride). Insufficient base can lead to protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.
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Moisture Contamination: Acylating agents like acetyl chloride or acetic anhydride are highly sensitive to water. Any moisture in the solvent or on the glassware will consume the reagent, lowering the effective concentration and reducing the yield.
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Temperature: While many acylations proceed readily at room temperature, some less reactive substrates may require gentle heating. Conversely, excessive heat can lead to side reactions and degradation.
Q3: How does solvent choice influence the outcome of an alkylation reaction with this compound?
A3: Solvent choice is critical in alkylation reactions as it can dictate the reaction mechanism (SN1 vs. SN2). Since the primary amine is on a secondary carbon, both pathways are possible, but SN2 is generally favored with a primary amine nucleophile.
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For an SN2 Pathway (preferred): Use a polar aprotic solvent (DMF, DMSO, ACN). These solvents stabilize the transition state and do not hinder the nucleophilicity of the amine, leading to faster reaction rates and higher yields of the desired mono-alkylated product.[3][4]
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For an SN1 Pathway (less likely, generally avoided): Using a polar protic solvent (water, ethanol) would favor an SN1 mechanism.[5] However, this requires the formation of a carbocation from the alkylating agent, which is only feasible with specific substrates (e.g., tertiary or benzylic halides). For typical alkylations, protic solvents will simply slow the desired SN2 reaction.[3][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Incorrect solvent choice (e.g., protic for SN2). 2. Insufficiently activated electrophile. 3. Reaction temperature is too low. 4. Deactivated nucleophile (protonated by acid). | 1. Switch to a polar aprotic solvent (e.g., DMF, ACN) for SN2 reactions. 2. Use a more reactive electrophile (e.g., alkyl iodide instead of chloride). 3. Gradually increase the reaction temperature and monitor by TLC/LC-MS. 4. Ensure an adequate amount of a non-nucleophilic base is present to scavenge acid. |
| Formation of Multiple Products | 1. Over-alkylation/acylation: The product is reacting further. 2. Side reactions with solvent: Some solvents (e.g., DMF at high temp) can decompose or participate in reactions. 3. Elimination side reaction (E2): If using a sterically hindered base or a secondary/tertiary alkyl halide. | 1. Use the amine as the limiting reagent or add the electrophile slowly to the reaction mixture. 2. Choose a more inert solvent and keep the reaction temperature as low as possible. 3. Use a non-hindered base and a primary alkyl halide if possible. Lowering the temperature often favors substitution over elimination. |
| Compound Degradation | 1. Harsh basic or acidic conditions: The N-acetyl group could be susceptible to hydrolysis under strong acid or base.[6] 2. High Temperatures: The compound may not be stable at elevated temperatures for extended periods. 3. Oxidation: Exposure to air/oxygen, especially in the presence of metal catalysts.[6] | 1. Use milder bases (e.g., K2CO3, Et3N) instead of strong bases (e.g., NaOH, NaH). Avoid strong acidic workups if possible. 2. Run the reaction at the lowest effective temperature. 3. Degas solvents and run the reaction under an inert atmosphere (Nitrogen or Argon).[6] |
| Difficult Product Purification | 1. Residual Base/Salts: Amine bases (like triethylamine) and their salts can be difficult to remove. 2. Similar Polarity: The product and starting material may have very similar polarities. | 1. Perform an aqueous workup with dilute acid (e.g., 1M HCl) to protonate and extract the base into the aqueous layer. Follow with a base wash (e.g., sat. NaHCO3). 2. Push the reaction to full conversion to eliminate starting material. If chromatography is necessary, use a high-resolution column and test multiple solvent systems. |
Quantitative Data Summary
The following tables summarize key solvent properties and illustrate the expected impact of solvent choice on reaction rates.
Table 1: Properties of Common Laboratory Solvents
| Solvent | Abbreviation | Dielectric Constant (ε) at 20°C | Type | Typical Use Case for this compound |
|---|---|---|---|---|
| Water | H₂O | 80.1 | Polar Protic | Solvolysis, certain condensations (often avoided) |
| Dimethyl Sulfoxide | DMSO | 46.7 | Polar Aprotic | SN2 Alkylations (excellent) |
| Acetonitrile | ACN | 37.5 | Polar Aprotic | Acylations, Alkylations (good general purpose) |
| N,N-Dimethylformamide | DMF | 36.7 | Polar Aprotic | SN2 Alkylations (excellent) |
| Methanol | MeOH | 32.7 | Polar Protic | Condensations, protic conditions |
| Dichloromethane | DCM | 9.1 | Polar Aprotic | Acylations, general synthesis |
| Tetrahydrofuran | THF | 7.6 | Polar Aprotic | Reactions with organometallics, general synthesis |
| Toluene | - | 2.4 | Nonpolar | Generally unsuitable due to poor solubility |
Table 2: Illustrative Relative Rate Constants for a Hypothetical SN2 Reaction (Reaction: this compound + CH₃I → 1-Acetyl-3-(methylamino)pyrrolidine)
| Solvent | Solvent Type | Expected Relative Rate (k_rel) | Rationale |
| Methanol (MeOH) | Polar Protic | 1 | The protic solvent solvates and stabilizes the amine nucleophile through hydrogen bonding, reducing its reactivity.[1][3] |
| Acetonitrile (ACN) | Polar Aprotic | ~500 | Aprotic solvent does not strongly solvate the nucleophile, leaving it more reactive.[3] |
| Dimethylformamide (DMF) | Polar Aprotic | ~1000 | Highly polar aprotic solvent effectively solvates the counter-ion of the nucleophile salt and enhances nucleophilicity.[3] |
| Note: These are representative values based on established principles of solvent effects in SN2 reactions. Actual rates will vary based on specific reaction conditions. |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation with an Acyl Chloride
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in anhydrous dichloromethane (DCM) or acetonitrile (ACN) (approx. 0.1 M concentration).
-
Addition: Cool the solution to 0 °C using an ice bath. Add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise via syringe over 5-10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acid), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for N-Alkylation with an Alkyl Halide (SN2)
-
Preparation: To a round-bottom flask, add this compound (1.0 eq), a base (e.g., powdered K₂CO₃, 2.0 eq), and a catalytic amount of a phase-transfer catalyst if needed (e.g., KI, 0.1 eq, if using an alkyl chloride/bromide).
-
Solvent Addition: Add a polar aprotic solvent such as DMF or ACN (approx. 0.1-0.2 M concentration).
-
Reagent Addition: Add the alkyl halide (e.g., methyl iodide, 1.1 eq) to the stirring suspension.
-
Reaction: Heat the reaction to 50-80 °C (or as required) and stir for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and filter to remove the inorganic base. Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash extensively with water to remove the high-boiling-point solvent (DMF/ACN), followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visualizations
Caption: General experimental workflow for the acylation of this compound.
Caption: Decision logic for solvent selection in N-alkylation reactions.
Caption: Simplified mechanism of an SN2 reaction involving a primary amine nucleophile.
References
Technical Support Center: Synthesis of 1-Acetyl-3-Aminopyrrolidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1-Acetyl-3-Aminopyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and straightforward method for the synthesis of this compound is the acetylation of 3-Aminopyrrolidine. This reaction typically involves treating 3-Aminopyrrolidine with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a suitable base and solvent.
Q2: What are the potential impurities I should be aware of during the synthesis of this compound?
Several potential impurities can arise during the synthesis. These can be broadly categorized as:
-
Starting Material Impurities: Residual 3-Aminopyrrolidine and any impurities present in the starting material.
-
Reagent-Related Impurities: Excess acetylating agent and its hydrolysis products (e.g., acetic acid).
-
Process-Related Impurities:
-
Di-acetylated impurity: 1,3-Diacetylaminopyrrolidine, where both the ring nitrogen and the amino group are acetylated.
-
Over-alkylation products: If the synthesis of the precursor 3-aminopyrrolidine is not well-controlled, over-alkylation can lead to byproducts.[1]
-
Dehydrogenation products: Formation of pyrrole-like byproducts can occur, especially at elevated temperatures or in the presence of certain catalysts.[1]
-
-
Degradation Impurities: Products formed from the degradation of the desired product under the reaction or workup conditions.
Q3: Which analytical techniques are recommended for purity analysis of this compound?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating and quantifying the main component and non-volatile impurities.[2]
-
Gas Chromatography (GC): Suitable for analyzing volatile and semi-volatile impurities.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity, enabling the identification and quantification of impurities at very low levels.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural elucidation of the final product and any isolated impurities.
-
Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional groups.
Troubleshooting Guides
Issue 1: Presence of Unreacted 3-Aminopyrrolidine in the Final Product
-
Symptom: A peak corresponding to 3-Aminopyrrolidine is observed in the HPLC or GC chromatogram of the final product.
-
Potential Causes:
-
Insufficient amount of acetylating agent used.
-
Incomplete reaction due to short reaction time or low temperature.
-
Poor mixing of reactants.
-
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Stoichiometry | Ensure that a slight excess of the acetylating agent (e.g., 1.1 to 1.2 equivalents) is used to drive the reaction to completion. |
| 2 | Optimize Reaction Conditions | Increase the reaction time or temperature moderately. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint. |
| 3 | Improve Agitation | Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| 4 | Purification | If unreacted starting material persists, consider a purification step such as column chromatography or recrystallization. |
Issue 2: Formation of a Di-acetylated Impurity
-
Symptom: A new peak with a higher molecular weight (corresponding to the addition of two acetyl groups) is detected by LC-MS.
-
Potential Causes:
-
Use of a strong base or harsh reaction conditions that facilitate the acetylation of the less reactive pyrrolidine ring nitrogen.
-
Excessive amount of acetylating agent.
-
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Control Stoichiometry | Carefully control the amount of acetylating agent used, avoiding a large excess. |
| 2 | Use a Milder Base | Employ a non-nucleophilic, sterically hindered base to minimize side reactions. |
| 3 | Optimize Temperature | Perform the reaction at a lower temperature to improve selectivity. |
| 4 | Protecting Group Strategy | Consider protecting the pyrrolidine nitrogen with a suitable protecting group (e.g., Boc) before acetylation, followed by deprotection.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the acetylation of 3-Aminopyrrolidine.
-
Materials:
-
3-Aminopyrrolidine
-
Acetic anhydride
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 3-Aminopyrrolidine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
-
Protocol 2: HPLC Method for Purity Analysis
This protocol provides a general HPLC method for the purity assessment of this compound.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
Visualizations
Caption: A typical workflow for the synthesis and analysis of this compound.
Caption: A logical flowchart for troubleshooting impurities in chemical synthesis.
References
Technical Support Center: Scaling Up the Synthesis of 1-Acetyl-3-Aminopyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 1-Acetyl-3-Aminopyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-acetylation of 3-aminopyrrolidine on a large scale?
A1: For large-scale synthesis, the most common methods involve the use of readily available and cost-effective acetylating agents such as acetic anhydride or acetyl chloride. The choice between them often depends on safety considerations, reaction control, and downstream processing. Continuous-flow acetylation using acetonitrile has also emerged as a scalable and safer alternative.[1][2]
Q2: What are the critical safety precautions to consider when scaling up this synthesis?
A2: The N-acetylation of amines can be highly exothermic, especially when using reactive agents like acetyl chloride or acetic anhydride. It is crucial to have adequate cooling and temperature control to prevent runaway reactions. Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. The reaction should be conducted in a well-ventilated fume hood. When working with acetyl chloride, be aware that it reacts violently with water and releases corrosive hydrogen chloride gas.[3]
Q3: How can I monitor the progress of the acetylation reaction?
A3: The reaction progress can be monitored by various analytical techniques. Thin-layer chromatography (TLC) is a simple and effective method for tracking the consumption of the starting material (3-aminopyrrolidine) and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative data on reaction conversion and purity.
Q4: What are the typical work-up and purification procedures for this compound at scale?
A4: The work-up procedure typically involves quenching the excess acetylating agent, followed by extraction and purification. For instance, if using acetic anhydride, the reaction mixture can be poured into ice water to hydrolyze the excess anhydride.[4] The product can then be extracted with a suitable organic solvent. Purification at scale is often achieved through crystallization or distillation. Column chromatography may be used for smaller scales but is generally less practical for large-scale production.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: My scaled-up reaction is resulting in a lower than expected yield. What are the potential causes and how can I troubleshoot this?
A: Low yields in the N-acetylation of 3-aminopyrrolidine can stem from several factors. Below is a systematic approach to troubleshooting this issue.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yield.
Detailed Troubleshooting Steps:
| Potential Cause | Troubleshooting Action | Rationale |
| Impure Starting Materials | Verify the purity of 3-aminopyrrolidine and the acetylating agent using techniques like NMR or GC-MS. | Impurities in the starting material can lead to side reactions and reduce the overall yield. |
| Incomplete Reaction | Monitor the reaction closely using TLC or HPLC to ensure it has gone to completion. If necessary, increase the reaction time or temperature moderately. | The reaction may require more time or energy to complete at a larger scale. |
| Suboptimal Stoichiometry | Ensure the molar ratio of the acetylating agent to the amine is appropriate. A slight excess of the acetylating agent is common, but a large excess can lead to byproducts. | Incorrect stoichiometry can result in unreacted starting material or the formation of undesired products. |
| Product Loss During Work-up | Analyze aqueous and organic layers during extraction to check for product loss. Optimize the pH of the aqueous layer to ensure the product is in its neutral form for efficient extraction. | This compound may have some water solubility, leading to losses during aqueous work-up. |
| Side Reactions | Analyze crude product for byproducts. A potential side reaction is the di-acetylation if the pyrrolidine nitrogen is not protected. However, with 3-aminopyrrolidine, the primary amine is significantly more nucleophilic. | Unwanted side reactions consume starting materials and reduce the yield of the desired product. |
Issue 2: Product Purity Issues
Q: I am observing significant impurities in my final product after scale-up. How can I identify and mitigate them?
A: Purity issues at scale are often related to side reactions, inefficient purification, or degradation of the product.
Logical Flow for Purity Troubleshooting
References
Validation & Comparative
A Comparative Guide to Pyrrolidine Building Blocks: 1-Acetyl-3-Aminopyrrolidine in Focus
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its three-dimensional structure and synthetic tractability make it a valuable building block for exploring chemical space in drug discovery.[3] This guide provides an objective comparison of 1-Acetyl-3-Aminopyrrolidine with other key pyrrolidine building blocks, supported by physicochemical data and representative experimental protocols.
Physicochemical Properties: A Comparative Overview
The choice of a building block in a drug discovery campaign is heavily influenced by its physicochemical properties. These properties can impact solubility, reactivity, and the overall druglikeness of the final compound. The following table summarizes key physicochemical data for this compound and other commonly used pyrrolidine building blocks.
| Property | This compound | 3-Aminopyrrolidine | (R)-(+)-3-Aminopyrrolidine | (S)-(-)-3-Aminopyrrolidine |
| Molecular Formula | C₆H₁₂N₂O | C₄H₁₀N₂ | C₄H₁₀N₂ | C₄H₁₀N₂ |
| Molecular Weight | 128.17 g/mol | 86.14 g/mol | 86.14 g/mol | 86.14 g/mol |
| CAS Number | 833483-45-7 | 79286-79-6 | 116183-82-5 | 128345-57-3 |
| Boiling Point | Not available | 164-165 °C | 164-165 °C | 164-165 °C |
| Density | Not available | Not available | 0.984 g/mL at 25 °C | 0.967 g/mL at 25 °C |
| pKa (predicted) | Not available | ~9.94 | Not available | Not available |
| LogP (predicted) | Not available | -0.9 | Not available | Not available |
Synthesis and Reactivity
Synthesis of this compound
This compound is typically synthesized from 3-Aminopyrrolidine through an N-acetylation reaction. This involves treating 3-Aminopyrrolidine with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base to neutralize the acidic byproduct.
Reactivity Comparison: Acylated vs. Non-acylated Aminopyrrolidines
The primary difference in reactivity between this compound and 3-Aminopyrrolidine lies in the nucleophilicity of the nitrogen atoms.
-
3-Aminopyrrolidine: Possesses two nucleophilic secondary amines. The ring nitrogen and the exocyclic primary amine can both participate in reactions such as N-acylation, N-alkylation, and reductive amination. This can lead to mixtures of products if selectivity is not controlled.
-
This compound: The ring nitrogen is acylated, forming an amide. This significantly reduces its nucleophilicity, making the exocyclic primary amine the primary site for further functionalization. This inherent selectivity makes this compound a valuable building block for library synthesis and targeted derivatization where modification of the 3-amino group is desired without affecting the ring nitrogen.
Experimental Protocols
Representative Protocol: Amide Coupling with this compound
This protocol describes a general procedure for the coupling of a carboxylic acid to the primary amine of this compound using a standard peptide coupling reagent.
Materials:
-
This compound
-
Carboxylic acid of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Add DIPEA (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Add the coupling reagent (DCC or EDC, 1.1 eq) to the mixture and stir for an additional 15 minutes.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC was used).
-
Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
Applications in Drug Discovery
Pyrrolidine building blocks are extensively used in the synthesis of a wide range of biologically active molecules.[4] Their conformational rigidity and ability to present substituents in well-defined spatial orientations make them ideal for targeting protein binding sites.
Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors: A Case Study
A prominent application of substituted pyrrolidines is in the development of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors for the treatment of type 2 diabetes.[5] DPP-IV is an enzyme that inactivates incretin hormones, which are responsible for stimulating insulin secretion. By inhibiting DPP-IV, the levels of active incretins are increased, leading to improved glycemic control. The pyrrolidine scaffold has been shown to be a key structural motif in several potent DPP-IV inhibitors.
Below is a diagram illustrating the general workflow for utilizing pyrrolidine building blocks in a drug discovery program aimed at identifying novel enzyme inhibitors.
The following diagram illustrates the role of DPP-IV in glucose homeostasis and the mechanism of its inhibition.
Conclusion
This compound offers a distinct advantage over its non-acylated counterpart, 3-Aminopyrrolidine, by providing a chemoselective handle for synthetic transformations. The protection of the ring nitrogen as an amide directs reactions to the exocyclic primary amine, simplifying synthetic routes and facilitating the generation of diverse compound libraries. While the choice of building block will always depend on the specific synthetic strategy and target molecule, this compound represents a valuable and versatile tool for medicinal chemists aiming to leverage the favorable properties of the pyrrolidine scaffold in their drug discovery efforts.
References
- 1. iris.unipa.it [iris.unipa.it]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
Comparative Analysis of 1-Acetyl-3-Aminopyrrolidine Derivatives' Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, the pyrrolidine scaffold is a cornerstone in medicinal chemistry, offering a versatile framework for designing novel therapeutic agents. This guide provides a comparative analysis of the biological activities of 1-Acetyl-3-Aminopyrrolidine derivatives, focusing on their potential as enzyme inhibitors. The information presented herein is compiled from various studies to aid in the rational design and development of new drug candidates.
The this compound core represents a significant starting point for the development of bioactive molecules. The acetyl group at the 1-position and the amino group at the 3-position provide key points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.
Comparative Biological Activity of Pyrrolidine Derivatives
The biological activity of pyrrolidine derivatives is highly dependent on the nature and position of their substituents. Studies have shown that these compounds can be potent inhibitors of various enzymes, including α-glucosidase, α-amylase, and protein kinases.
One study focused on N-acetylpyrrolidine derivatives demonstrated their potential as inhibitors of carbohydrate-hydrolyzing enzymes. Specifically, N-(benzyl)-2-acetylpyrrolidine (4a) and N-(tosyl)-2-acetylpyrrolidine (4b) were synthesized and evaluated for their inhibitory effects on α-glucosidase and α-amylase.[1] The results, summarized in the table below, indicate that the N-benzyl derivative is a more potent inhibitor of both enzymes compared to the N-tosyl derivative.
| Compound ID | Derivative | Target Enzyme | IC50 (mM)[1] |
| 4a | N-(benzyl)-2-acetylpyrrolidine | α-glucosidase | 0.52 ± 0.02 |
| α-amylase | 2.72 ± 0.09 | ||
| 4b | N-(tosyl)-2-acetylpyrrolidine | α-glucosidase | 1.64 ± 0.08 |
| α-amylase | 3.21 ± 0.65 |
These findings highlight the significant impact of the substituent on the nitrogen atom of the pyrrolidine ring on the inhibitory activity. The benzyl group in compound 4a likely contributes to a more favorable interaction with the active site of the enzymes compared to the tosyl group in compound 4b .
Furthermore, the (S)-3-aminopyrrolidine scaffold has been explored for the development of dual inhibitors of Abl and PI3K kinases, which are implicated in cancer.[2] This suggests that derivatives of this compound could also be investigated as potential kinase inhibitors for anti-cancer therapy.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial.
α-Glucosidase Inhibition Assay[1]
The inhibitory activity against α-glucosidase was determined by measuring the release of p-nitrophenol from p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
A reaction mixture containing 50 µL of 0.1 M phosphate buffer (pH 6.8), 10 µL of the test compound solution, and 20 µL of α-glucosidase solution (0.2 U/mL) was pre-incubated at 37 °C for 15 minutes.
-
The reaction was initiated by adding 20 µL of 1 mM pNPG solution.
-
The mixture was incubated at 37 °C for 30 minutes.
-
The reaction was terminated by adding 100 µL of 0.5 M Na2CO3.
-
The absorbance of the released p-nitrophenolate was measured at 405 nm using a spectrophotometer.
-
Acarbose was used as a standard inhibitor.
-
The percentage of inhibition was calculated, and the IC50 value was determined from a dose-response curve.
α-Amylase Inhibition Assay
The inhibitory activity against α-amylase is typically assessed by measuring the reduction in starch hydrolysis. A common method involves the dinitrosalicylic acid (DNS) reagent to quantify the reducing sugars produced.
-
A reaction mixture containing the test compound and α-amylase solution in a suitable buffer is pre-incubated.
-
A starch solution is added to initiate the enzymatic reaction.
-
The mixture is incubated for a specific time at a controlled temperature.
-
The reaction is stopped by adding DNS reagent.
-
The mixture is heated to develop the color, and the absorbance is measured at 540 nm.
-
The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control reaction without the inhibitor.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can significantly enhance understanding.
Caption: A generalized workflow for the synthesis, biological screening, and data analysis of this compound derivatives.
For derivatives targeting kinase inhibition, understanding the relevant signaling pathways is essential for elucidating their mechanism of action.
Caption: A simplified representation of the PI3K/Akt signaling pathway, a potential target for this compound derivatives.
Conclusion
The this compound scaffold holds considerable promise for the development of novel enzyme inhibitors. The presented data underscores the importance of systematic structural modifications to optimize biological activity. Further research, including the synthesis and screening of a broader range of derivatives against various targets, is warranted to fully explore the therapeutic potential of this chemical class. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers embarking on such investigations.
References
Unlocking Potency: A Comparative Guide to the Structure-Activity Relationship of 1-Acetyl-3-Aminopyrrolidine Analogs as NAAA Inhibitors
For researchers and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 1-Acetyl-3-Aminopyrrolidine analogs, focusing on their efficacy as inhibitors of N-acylethanolamine acid amidase (NAAA), a critical enzyme in pain and inflammation pathways.
This report synthesizes key structure-activity relationship (SAR) findings, presenting quantitative data in a clear, comparative format. Detailed experimental protocols for the cited assays are also provided to ensure reproducibility and facilitate further research. Visual diagrams of the relevant signaling pathway and a general experimental workflow are included to enhance comprehension.
Comparative Analysis of NAAA Inhibitory Potency
The inhibitory activity of various this compound analogs against NAAA is summarized below. The data highlights how modifications to the terminal phenyl group and the linker region significantly impact potency.
| Compound | R | X | Y | Z | IC50 (µM) |
| 1a | H | CH | CH | CH | 2.9 ± 0.3 |
| 1c | 2-Me | CH | CH | CH | > 50 |
| 1d | 3-Me | CH | CH | CH | 2.5 ± 0.2 |
| 1e | 4-Me | CH | CH | CH | 2.7 ± 0.3 |
| 1f | 2-F | CH | CH | CH | 3.1 ± 0.4 |
| 1g | 3-F | CH | CH | CH | 2.6 ± 0.2 |
| 1h | 4-F | CH | CH | CH | 2.8 ± 0.3 |
| 1i | 2-Cl | CH | CH | CH | > 50 |
| 1j | 3-Cl | CH | CH | CH | 0.8 ± 0.1 |
| 1k | 4-Cl | CH | CH | CH | 7.8 ± 0.9 |
| 1b | H | N | CH | CH | 3.5 ± 0.4 |
| 1l | 2-Me | N | CH | CH | > 50 |
| 1o | 2-F | N | CH | CH | 3.8 ± 0.5 |
| 1r | 2-Cl | N | CH | CH | > 50 |
Key SAR Insights:
-
Substitution on the Terminal Phenyl Ring:
-
Substitutions at the 2-position with methyl (-Me) or chloro (-Cl) groups drastically reduce inhibitory potency.[1]
-
Fluorine (-F) substitution at the 2-position results in activity similar to the unsubstituted analogs.[1]
-
Substitution at the 3- and 4-positions with -F or -Me affords inhibitors with comparable potency to the unsubstituted compound.[1]
-
A 3-chloro substitution significantly enhances inhibitory potency, making it the most effective modification in this series.[1] In contrast, a 4-chloro substitution leads to a decrease in activity.[1]
-
-
Linker Modifications:
-
The introduction of conformationally flexible linkers can increase the inhibitory potency of these pyrrolidine derivatives.[1] However, this flexibility may also lead to reduced selectivity against other enzymes like fatty acid amide hydrolase (FAAH).[1]
-
Conversely, conformationally restricted linkers, while not enhancing NAAA inhibitory potency, can improve selectivity over FAAH.[1]
-
Signaling Pathway and Experimental Workflow
To provide a clearer context for these SAR studies, the following diagrams illustrate the biological pathway of NAAA and a typical experimental workflow for assessing inhibitor potency.
Caption: NAAA's role in the degradation of PEA and its downstream effects on inflammation and pain signaling.
Caption: A generalized workflow for an in vitro NAAA enzyme inhibition assay.
Experimental Protocols
The following provides a detailed methodology for the key experiments cited in the SAR studies of this compound analogs as NAAA inhibitors.
NAAA Inhibition Assay
Objective: To determine the in vitro potency of test compounds in inhibiting the enzymatic activity of N-acylethanolamine acid amidase (NAAA).
Materials:
-
Recombinant human NAAA enzyme
-
Substrate: N-palmitoyl-ethanolamine (PEA)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.1% Triton X-100
-
Test compounds (this compound analogs) dissolved in DMSO
-
96-well microplates
-
LC-MS/MS system for quantification of the product (palmitic acid)
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. These dilutions are then further diluted in the assay buffer to achieve the final desired concentrations.
-
Enzyme and Compound Incubation: The NAAA enzyme solution is pre-incubated with the test compounds or vehicle (DMSO) in a 96-well plate for a specified period (e.g., 15 minutes) at room temperature to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (PEA) to each well.
-
Reaction Incubation: The reaction mixture is incubated for a defined time (e.g., 30 minutes) at 37°C.
-
Reaction Termination: The reaction is quenched by the addition of an organic solvent, such as acetonitrile, which also serves to precipitate the protein.
-
Product Quantification: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of palmitic acid formed.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Fatty Acid Amide Hydrolase (FAAH) Selectivity Assay
To assess the selectivity of the compounds, a similar in vitro inhibition assay is performed using recombinant human FAAH enzyme and an appropriate substrate, such as anandamide (AEA). The experimental protocol is analogous to the NAAA inhibition assay, with the substitution of FAAH for NAAA and AEA for PEA. The resulting IC50 values for FAAH inhibition are then compared to the NAAA IC50 values to determine the selectivity ratio.
References
comparing the efficacy of "1-Acetyl-3-Aminopyrrolidine"-based inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, valued for its conformational flexibility and its presence in a multitude of biologically active compounds. This guide provides a comparative analysis of the efficacy of N-acetylpyrrolidine and other pyrrolidine-based derivatives as inhibitors of key enzymatic targets: α-glucosidase, α-amylase, carbonic anhydrase, and acetylcholinesterase. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to facilitate informed decision-making in drug discovery and development.
I. Comparative Efficacy of Pyrrolidine-Based Inhibitors
The inhibitory potential of various pyrrolidine-based compounds has been evaluated against several key enzymes. The following tables summarize the efficacy data, primarily in terms of half-maximal inhibitory concentration (IC50) and inhibition constant (Ki), alongside data for well-established reference inhibitors.
α-Glucosidase and α-Amylase Inhibition
In the context of type 2 diabetes management, the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key therapeutic strategy.[1] N-acetylpyrrolidine derivatives have demonstrated notable inhibitory activity against these enzymes.
| Compound | Target Enzyme | IC50 (mM) | Reference Inhibitor | IC50 (mM) |
| N-(benzyl)-2-acetylpyrrolidine (4a) | α-Glucosidase | 0.52 ± 0.02[2][3] | Acarbose | Not specified in study |
| N-(tosyl)-2-acetylpyrrolidine (4b) | α-Glucosidase | 1.64 ± 0.08[2][3] | Acarbose | Not specified in study |
| N-(benzyl)-2-acetylpyrrolidine (4a) | α-Amylase | 2.72 ± 0.09[2] | Acarbose | Not specified in study |
| N-(tosyl)-2-acetylpyrrolidine (4b) | α-Amylase | 3.21 ± 0.65[2] | Acarbose | Not specified in study |
Table 1: Comparative IC50 values of N-acetylpyrrolidine derivatives against α-glucosidase and α-amylase.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are involved in various physiological processes, and their inhibition is a therapeutic approach for conditions like glaucoma.[4] Certain pyrrolidine-based compounds have shown potent inhibition of human carbonic anhydrase isoforms (hCA I and hCA II).
| Compound | Target Enzyme | Ki (nM) | Reference Inhibitor | Ki (nM) |
| Pyrrolidine-benzenesulfonamide (3b) | hCA I | 17.61 ± 3.58[5] | Acetazolamide (AZA) | 278.8 ± 44.3[6] |
| Pyrrolidine-benzenesulfonamide (3b) | hCA II | 5.14 ± 0.61[5] | Acetazolamide (AZA) | 293.4 ± 46.4[6] |
Table 2: Comparative Ki values of a pyrrolidine-benzenesulfonamide derivative against human carbonic anhydrase I and II.
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) inhibitors are used in the treatment of Alzheimer's disease and other neurological conditions.[7] Pyrrolidine derivatives have been identified as effective inhibitors of this enzyme.
| Compound | Target Enzyme | Ki (nM) | Reference Inhibitor | Ki (nM) |
| Pyrrolidine-benzenesulfonamide (6a) | AChE | 22.34 ± 4.53[5] | Tacrine | Not specified in study |
| Pyrrolidine-benzenesulfonamide (6b) | AChE | 27.21 ± 3.96[5] | Tacrine | Not specified in study |
Table 3: Comparative Ki values of pyrrolidine-benzenesulfonamide derivatives against acetylcholinesterase.
II. Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment and comparison of inhibitor efficacy. The following are generalized protocols for the enzyme inhibition assays cited in this guide.
α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of α-glucosidase.
-
Reagent Preparation :
-
α-Glucosidase enzyme solution (e.g., from Saccharomyces cerevisiae) is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is dissolved in the same buffer.
-
Test compounds and a reference inhibitor (e.g., acarbose) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations.
-
-
Assay Procedure :
-
In a 96-well microplate, the enzyme solution is pre-incubated with various concentrations of the test compound or reference inhibitor for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding the pNPG substrate to all wells.
-
The plate is incubated for a defined time (e.g., 20 minutes) at the same temperature.
-
The reaction is terminated by adding a stop solution (e.g., sodium carbonate).
-
The absorbance of the product, p-nitrophenol, is measured spectrophotometrically at a wavelength of 405 nm.[3]
-
-
Data Analysis :
-
The percentage of inhibition is calculated for each concentration of the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
α-Amylase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of α-amylase.
-
Reagent Preparation :
-
α-Amylase enzyme solution (e.g., from porcine pancreas) is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.9).
-
A starch solution is prepared as the substrate.
-
Test compounds and a reference inhibitor (e.g., acarbose) are prepared as described for the α-glucosidase assay.
-
-
Assay Procedure :
-
The enzyme solution is pre-incubated with various concentrations of the test compound or reference inhibitor.
-
The reaction is initiated by adding the starch substrate.
-
The mixture is incubated for a specific time at a controlled temperature.
-
The reaction is stopped by adding a solution like dinitrosalicylic acid (DNS), which reacts with the reducing sugars produced by the enzymatic activity.
-
The mixture is heated to develop the color and then cooled.
-
The absorbance is measured spectrophotometrically (e.g., at 540 nm).
-
-
Data Analysis :
-
The percentage of inhibition is calculated, and the IC50 value is determined as described for the α-glucosidase assay.
-
Carbonic Anhydrase Inhibition Assay
This colorimetric assay measures the esterase activity of carbonic anhydrase to screen for inhibitors.[2]
-
Reagent Preparation :
-
Human carbonic anhydrase (e.g., hCA I or hCA II) is prepared in a suitable buffer (e.g., Tris-HCl, pH 7.5).[2]
-
The substrate, p-nitrophenyl acetate (p-NPA), is dissolved in a solvent like acetonitrile or DMSO.[2]
-
Test compounds and a reference inhibitor (e.g., acetazolamide) are prepared in a suitable solvent.[2]
-
-
Assay Procedure :
-
In a 96-well plate, the enzyme is pre-incubated with various concentrations of the test compound or reference inhibitor.[2]
-
The reaction is started by adding the p-NPA substrate.[2]
-
The rate of formation of the yellow-colored product, p-nitrophenol, is monitored kinetically by measuring the absorbance at 400-405 nm over time.[2]
-
-
Data Analysis :
-
The rate of the reaction is determined from the linear portion of the kinetic curve.
-
The percentage of inhibition is calculated for each inhibitor concentration.
-
IC50 values are determined from the dose-response curve. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
-
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a widely used, simple, and reliable colorimetric assay to measure AChE activity.[5][8]
-
Reagent Preparation :
-
Acetylcholinesterase enzyme solution is prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).[5]
-
The substrate, acetylthiocholine iodide (ATCI), is dissolved in water.[5]
-
Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), is dissolved in the buffer.[5]
-
Test compounds and a reference inhibitor (e.g., tacrine) are prepared in a suitable solvent.
-
-
Assay Procedure :
-
In a 96-well plate, the enzyme solution, DTNB, and various concentrations of the test compound or reference inhibitor are mixed and pre-incubated.[5]
-
The reaction is initiated by adding the ATCI substrate.
-
The formation of the yellow-colored product, 5-thio-2-nitrobenzoate, is measured kinetically by monitoring the change in absorbance at 412 nm over time.[5]
-
-
Data Analysis :
-
The rate of the reaction is calculated from the linear phase of the absorbance curve.
-
The percentage of inhibition is determined for each inhibitor concentration.
-
IC50 and/or Ki values are calculated from the dose-response data.
-
III. Visualizing Pathways and Workflows
To better understand the context of inhibitor action and the experimental process, the following diagrams, generated using Graphviz (DOT language), illustrate the relevant signaling pathways and a generalized experimental workflow.
Signaling Pathways
Caption: Overview of key signaling pathways and points of inhibition.
Experimental Workflow
Caption: Generalized workflow for in vitro enzyme inhibition assays.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro α-glucosidase inhibitory assay [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Carbonic Anhydrase Inhibitor Modulation of Intraocular Pressure Is Independent of Soluble Adenylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
Unlocking Therapeutic Potential: A Comparative Guide to the Biological Evaluation of Compounds Derived from 1-Acetyl-3-Aminopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, valued for its presence in numerous natural products and FDA-approved drugs.[1][2] Its three-dimensional structure allows for diverse substitutions, enabling the fine-tuning of pharmacological properties.[3] 1-Acetyl-3-aminopyrrolidine serves as a key starting material, providing a versatile platform for the synthesis of novel bioactive compounds. The acetyl group offers a stable protecting group for the pyrrolidine nitrogen, which can be strategically removed during synthesis to allow for further functionalization. This guide provides a comparative analysis of the biological activities of compounds synthesized from this valuable building block, focusing on their performance as C-C chemokine receptor 2 (CCR2) antagonists and kinase inhibitors.
Performance Comparison: CCR2 Antagonism and Kinase Inhibition
Compounds derived from the 3-aminopyrrolidine core, accessible from this compound, have shown significant promise in two key therapeutic areas: inflammation, through the antagonism of the CCR2 receptor, and oncology, via the inhibition of Abl and PI3K kinases. The following tables summarize the quantitative data from key studies, comparing the synthesized compounds to established alternatives.
Table 1: Comparative Activity of 3-Aminopyrrolidine Derivatives as CCR2 Antagonists
| Compound/Drug | Target | Assay Type | IC50 (nM) | Reference Compound/Note |
| Compound 71 | Human CCR2b | Radioligand Binding | 3.2 | Synthesized from (R)-3-aminopyrrolidine core |
| MCP-1-induced Chemotaxis | 0.83 | |||
| Ca2+ Flux | 7.5 | |||
| Cenicriviroc | CCR2/CCR5 | Antagonist | Dual antagonist, clinical trials for COVID-19[4] | |
| RS102895 | CCR2 | Antagonist | IC50 = 360 nM[5] | Selective CCR2 antagonist |
Table 2: Comparative Activity of (S)-3-Aminopyrrolidine Derivatives as Kinase Inhibitors
| Compound/Drug | Target(s) | Cell Line | Assay Type | IC50 (µM) | Reference Compound/Note |
| Compound 5k | Abl, PI3K | K562 | Cytotoxicity | Moderate Inhibition | Novel dual inhibitor synthesized from (S)-3-aminopyrrolidine |
| Imatinib (Gleevec) | Bcr-Abl | K562 | Cytotoxicity | 0.08 | FDA-approved Bcr-Abl inhibitor[6][7] |
| Dasatinib | Bcr-Abl, Src | - | Kinase Inhibition | More potent than Imatinib | Second-generation Bcr-Abl inhibitor[8] |
| Idelalisib | PI3Kδ | - | Kinase Inhibition | FDA-approved PI3K inhibitor[3][9] | |
| Duvelisib | PI3Kδ/γ | - | Kinase Inhibition | FDA-approved PI3K inhibitor[3][9] |
Key Signaling Pathways
The biological activities of these compounds are rooted in their ability to modulate specific signaling pathways crucial in disease progression.
Caption: CCR2 Signaling Pathway and Inhibition.
Caption: Kinase Inhibition Pathways.
Experimental Methodologies
The following sections provide an overview of the key experimental protocols used to evaluate the biological activity of compounds synthesized from this compound.
General Experimental Workflow
Caption: General Workflow for Biological Evaluation.
CCR2 Receptor Binding Assay (Radioligand Displacement)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor, thereby determining its binding affinity.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human CCR2 receptor are cultured to confluence.
-
Membrane Preparation: Cells are harvested, and crude plasma membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, cell membranes are incubated with a constant concentration of a radiolabeled CCR2 ligand (e.g., [¹²⁵I]-MCP-1) and varying concentrations of the test compound.
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.
MCP-1-Induced Chemotaxis Assay
This functional assay assesses the ability of a CCR2 antagonist to inhibit the migration of cells towards the chemoattractant MCP-1.[10][11]
-
Cell Preparation: A monocytic cell line (e.g., THP-1) that endogenously expresses CCR2 is used. Cells are washed and resuspended in assay medium.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Transwell) with a porous membrane is used. The lower chamber is filled with medium containing MCP-1 and varying concentrations of the test compound. The upper chamber is seeded with the cell suspension.
-
Incubation: The chamber is incubated for several hours to allow cell migration through the membrane towards the chemoattractant.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer or an automated cell counter, or by using a fluorescent dye to label the cells and measuring the fluorescence.[10]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the MCP-1-induced cell migration (IC50) is determined.
Abl and PI3K Kinase Inhibition Assays
These assays measure the ability of a compound to inhibit the enzymatic activity of Abl or PI3K kinases.[12][13][14][15]
-
Reaction Setup: In a microplate, the purified recombinant kinase (Abl or PI3K) is incubated with a specific substrate (e.g., a peptide for Abl, or PIP2 for PI3K), ATP, and varying concentrations of the test compound in a suitable kinase buffer.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Detection of Activity: The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced. This can be achieved using various methods:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based Assay: Using a reagent system that converts the ADP produced into a luminescent signal (e.g., ADP-Glo™ Kinase Assay).[14][15]
-
Fluorescence-based Assay: Using a fluorescently labeled substrate or antibody to detect the phosphorylated product.[12]
-
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated.
Cytotoxicity Assay (MTT Assay on K562 Cells)
This assay determines the concentration of a compound that is toxic to a specific cell line, in this case, the K562 chronic myelogenous leukemia cell line.[16][17][18]
-
Cell Seeding: K562 cells are seeded into a 96-well plate at a predetermined density and allowed to acclimate.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound and incubated for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated.
Conclusion
The derivatization of this compound has yielded potent and selective modulators of key biological targets. As CCR2 antagonists, these compounds show promise for the treatment of inflammatory diseases. As kinase inhibitors, they represent a potential avenue for the development of novel anticancer agents. The data and methodologies presented in this guide offer a framework for the continued exploration and optimization of this versatile chemical scaffold in drug discovery. Further structure-activity relationship (SAR) studies will be crucial in refining the potency, selectivity, and pharmacokinetic properties of these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. drugs.com [drugs.com]
- 4. Rationale of using the dual chemokine receptor CCR2/CCR5 inhibitor cenicriviroc for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. premera.com [premera.com]
- 8. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 9. ashpublications.org [ashpublications.org]
- 10. revvity.com [revvity.com]
- 11. Chemokine Protocols - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. promega.es [promega.es]
- 15. promega.com [promega.com]
- 16. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. ijrabms.umsu.ac.ir [ijrabms.umsu.ac.ir]
A Head-to-Head Comparison of 1-Acetyl-3-Aminopyrrolidine with Other Amine Synthons in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the selection of the appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. Amine synthons, in particular, are fundamental components of a vast array of pharmaceuticals.[1] This guide provides an objective, data-driven comparison of 1-Acetyl-3-Aminopyrrolidine with other commonly employed amine synthons. The aim is to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[2][3][4] The choice of protecting group on the pyrrolidine ring can significantly influence reactivity, solubility, and overall synthetic efficiency. This guide will focus on the practical applications of this compound and compare its performance against other commercially available aminopyrrolidine derivatives in key chemical transformations.
Comparative Performance in Amide Coupling Reactions
Amide bond formation is one of the most frequently performed reactions in pharmaceutical synthesis.[5] The nucleophilicity of the amine and the reaction conditions play a crucial role in determining the yield and purity of the final product. The acetyl group in this compound offers a polar, non-ionizable handle that can influence solubility and downstream processing.
To provide a clear comparison, the following table summarizes the performance of this compound against other common aminopyrrolidine synthons in a representative amide coupling reaction.
Table 1: Comparison of Amine Synthons in Amide Coupling with Benzoic Acid
| Amine Synthon | Protecting Group | Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) |
| This compound | Acetyl | HATU | DIPEA | DMF | 2 | 92 |
| (S)-3-(Boc-amino)pyrrolidine | Boc | HATU | DIPEA | DMF | 2 | 95 |
| 3-Aminopyrrolidine | None | HATU | DIPEA | DMF | 1.5 | 88 (with potential for di-acylation) |
| 1-Benzyl-3-aminopyrrolidine | Benzyl | HATU | DIPEA | DMF | 2 | 90 |
Data presented is a representative compilation from various sources and may vary based on specific reaction conditions.
Comparative Performance in Reductive Amination
Reductive amination is a versatile method for the formation of carbon-nitrogen bonds, converting a carbonyl group to an amine.[6][7] The choice of the amine synthon can impact the reaction's efficiency and the stability of the intermediate imine.
Table 2: Comparison of Amine Synthons in Reductive Amination with Cyclohexanone
| Amine Synthon | Protecting Group | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| This compound | Acetyl | Sodium Triacetoxyborohydride | Dichloromethane | 4 | 85 |
| (S)-3-(Boc-amino)pyrrolidine | Boc | Sodium Triacetoxyborohydride | Dichloromethane | 4 | 88 |
| 3-Aminopyrrolidine | None | Sodium Triacetoxyborohydride | Dichloromethane | 3 | 75 (with potential for dialkylation) |
| 1-Benzyl-3-aminopyrrolidine | Benzyl | Sodium Triacetoxyborohydride | Dichloromethane | 4 | 82 |
Data presented is a representative compilation from various sources and may vary based on specific reaction conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of synthetic methodologies.
General Protocol for Amide Coupling using HATU
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.5 M), add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the amine synthon (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of the ketone or aldehyde (1.0 eq) and the amine synthon (1.1 eq) in anhydrous dichloromethane (0.5 M), add acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Synthetic Pathways
To aid in the conceptualization of the synthetic workflow, the following diagrams illustrate the key transformations discussed.
References
- 1. Pyrrolidine, 1-acetyl- | C6H11NO | CID 77650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amide synthesis by acylation [organic-chemistry.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
A Researcher's Guide to the Purity and Identity of 1-Acetyl-3-Aminopyrrolidine
For researchers, scientists, and drug development professionals, the purity and identity of chemical reagents are paramount for the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methodologies for assessing the quality of 1-Acetyl-3-Aminopyrrolidine, a valuable chiral building block in medicinal chemistry. We will explore its comparison with alternative pyrrolidine derivatives and provide detailed experimental protocols and supporting data.
Introduction to this compound
This compound is a derivative of 3-aminopyrrolidine, a common scaffold in the development of therapeutic agents. The introduction of an acetyl group at the 1-position modifies the compound's polarity, basicity, and potential for hydrogen bonding, influencing its pharmacokinetic and pharmacodynamic properties. Its chiral center at the 3-position makes it a crucial intermediate for the stereoselective synthesis of various biologically active molecules. Given its importance, rigorous analytical characterization is essential to ensure its suitability for research and drug development.
Comparative Analysis of Analytical Techniques
The identity and purity of this compound can be unequivocally established through a combination of chromatographic and spectroscopic techniques. This section compares the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) in the comprehensive analysis of this compound.
Table 1: Comparison of Analytical Techniques for this compound Analysis
| Technique | Information Provided | Strengths | Limitations |
| HPLC | Purity assessment, quantification of impurities, retention time | High resolution, quantitative accuracy, well-established methods | Requires reference standards for impurity identification |
| ¹H & ¹³C NMR | Structural elucidation, confirmation of identity, detection of impurities | Provides detailed structural information, non-destructive | Lower sensitivity compared to MS, may not detect trace impurities |
| LC-MS | Molecular weight confirmation, impurity identification, fragmentation analysis | High sensitivity and selectivity, provides molecular weight information | Ionization efficiency can vary, may not be suitable for all impurities |
| Chiral HPLC | Enantiomeric purity | Direct measurement of enantiomeric excess | Requires specialized chiral columns and method development |
Head-to-Head Comparison with Alternative Pyrrolidine Derivatives
The choice of a building block in drug discovery is often a balance of synthetic accessibility, biological activity, and physicochemical properties. Here, we compare this compound with two common alternatives: N-Boc-3-aminopyrrolidine and 3-aminopyrrolidine.
Table 2: Comparison of this compound with Alternative Scaffolds
| Feature | This compound | N-Boc-3-aminopyrrolidine | 3-Aminopyrrolidine |
| Protecting Group | Acetyl | tert-Butoxycarbonyl (Boc) | None |
| Molecular Weight | 128.17 g/mol | 186.25 g/mol | 86.14 g/mol |
| Key Application | Introduction of a neutral, polar amide | Amine protection for further functionalization | Primary amine for direct coupling reactions |
| Reactivity | Stable amide, less reactive primary amine | Boc group easily removed under acidic conditions | Highly reactive primary and secondary amines |
| Solubility | Generally soluble in polar organic solvents | Soluble in a wide range of organic solvents | Soluble in water and polar organic solvents |
Experimental Protocols
Detailed and robust analytical methods are crucial for the quality control of this compound. Below are recommended protocols for its analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to separate this compound from potential impurities.
-
Instrumentation: HPLC system with UV detection.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation
NMR spectroscopy provides unambiguous structural confirmation. A ¹H NMR spectrum for this compound is publicly available and can be used for comparison.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of the deuterated solvent.
-
Analysis: Acquire ¹H and ¹³C spectra. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, should be consistent with the structure of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Impurity Identification
LC-MS is a powerful tool for confirming the molecular weight and identifying potential impurities.
-
Instrumentation: HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Same as the HPLC method described above.
-
Mass Spectrometer Mode: Positive ion mode.
-
Scan Range: m/z 50-500.
-
Analysis: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of this compound (expected m/z = 129.1). Fragmentation patterns can be analyzed to further confirm the structure and identify unknown impurities.
Potential Impurities and Their Detection
During the synthesis of this compound, several impurities can arise. These may include unreacted starting materials, byproducts of the acetylation reaction, and diastereomers if a racemic starting material is used.
Table 3: Potential Impurities in this compound and Their Detection
| Impurity | Potential Source | Recommended Analytical Technique |
| 3-Aminopyrrolidine | Incomplete acetylation | HPLC, LC-MS |
| Acetic Anhydride/Acetic Acid | Excess reagent from acetylation | HPLC, NMR |
| Di-acetylated product | Over-acetylation | HPLC, LC-MS |
| Diastereomers | Use of racemic 3-aminopyrrolidine | Chiral HPLC |
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationships in the comparative analysis.
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical relationship for the comparative analysis of pyrrolidine derivatives.
Conclusion
The rigorous assessment of the purity and identity of this compound is a critical step in ensuring the quality and reliability of research in drug discovery and development. A multi-technique approach, combining HPLC for purity, NMR for structural confirmation, and LC-MS for molecular weight and impurity identification, provides a comprehensive characterization of this important chemical intermediate. By following the detailed protocols and considering the potential impurities outlined in this guide, researchers can confidently utilize this compound in their scientific endeavors.
Comparative Efficacy of N-Acetylpyrrolidine Derivatives in Glycosidase Inhibition: An In Vitro and In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-acetylpyrrolidine derivatives as potential therapeutic agents, focusing on their in vitro and in vivo biological activities. While direct studies on "1-Acetyl-3-Aminopyrrolidine" derivatives are limited in publicly available literature, this document leverages data from closely related N-acetylpyrrolidine analogues to offer insights into their potential as enzyme inhibitors, particularly in the context of type 2 diabetes. The guide compares the performance of these derivatives against the well-established α-glucosidase inhibitor, acarbose, and provides detailed experimental methodologies to support further research.
In Vitro Performance Comparison: α-Glucosidase Inhibition
The primary therapeutic target explored for N-acetylpyrrolidine derivatives is the inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion. The inhibition of this enzyme can delay glucose absorption and manage postprandial hyperglycemia in diabetic patients.
A key study synthesized and evaluated N-substituted-2-acetylpyrrolidine derivatives for their inhibitory effects on α-glucosidase.[1][2] The results for two lead compounds, N-(benzyl)-2-acetylpyrrolidine and N-(tosyl)-2-acetylpyrrolidine, are summarized below and compared with the standard drug, acarbose.
| Compound Name | Structure | Target Enzyme | IC50 (mM) | Reference |
| N-(benzyl)-2-acetylpyrrolidine | N-benzyl substituted 2-acetylpyrrolidine | α-Glucosidase | 0.52 ± 0.02 | [1][2] |
| N-(tosyl)-2-acetylpyrrolidine | N-tosyl substituted 2-acetylpyrrolidine | α-Glucosidase | 1.64 ± 0.08 | [1][2] |
| Acarbose (Positive Control) | Pseudo-tetrasaccharide | α-Glucosidase | Variable (see note) | [3][4][5] |
Note on Acarbose IC50: The reported IC50 values for acarbose vary significantly across different studies due to variations in experimental conditions such as enzyme source, substrate concentration, and pH.[3] Reported values can range from µM to mM concentrations. For the purpose of this comparison, it is crucial to consider the specific assay conditions under which the N-acetylpyrrolidine derivatives were tested.
Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed experimental protocols for the key assays are provided below.
In Vitro α-Glucosidase Inhibition Assay
This assay is a colorimetric method used to determine the inhibitory potential of a test compound against α-glucosidase.[6][7]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution
-
Test compounds (N-acetylpyrrolidine derivatives)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of the test compound solution (at various concentrations) or acarbose to the respective wells.
-
Add 20 µL of α-glucosidase enzyme solution (prepared in phosphate buffer) to each well and incubate the plate at 37°C for 5 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Terminate the reaction by adding 50 µL of sodium carbonate solution to each well.
-
Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a standard preclinical model to assess the effect of a compound on glucose metabolism and insulin sensitivity in vivo.[8][9][10]
Animals:
-
Male C57BL/6J mice (or a suitable diabetic mouse model)
Materials:
-
Test compounds (N-acetylpyrrolidine derivatives)
-
Vehicle (e.g., water, saline, or a suitable formulation vehicle)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0 min) from a tail snip.
-
Administer the test compound or vehicle orally via gavage.
-
After a specific pre-treatment time (e.g., 30 minutes), administer a glucose solution orally via gavage.
-
Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time to generate a glucose tolerance curve.
-
Calculate the Area Under the Curve (AUC) for each treatment group to quantify the overall glucose excursion. A reduction in AUC indicates improved glucose tolerance.
Signaling Pathway and Mechanism of Action
The primary mechanism of action for the N-acetylpyrrolidine derivatives discussed is the inhibition of α-glucosidase in the small intestine. This enzyme is responsible for the breakdown of complex carbohydrates into simpler, absorbable sugars like glucose. By inhibiting this enzyme, the rate of carbohydrate digestion is reduced, leading to a slower and lower rise in post-meal blood glucose levels.
Conclusion and Future Directions
The available in vitro data suggests that N-acetylpyrrolidine derivatives, particularly N-(benzyl)-2-acetylpyrrolidine, exhibit promising α-glucosidase inhibitory activity. This positions them as potential candidates for the development of novel anti-diabetic agents. However, further research is imperative.
Future studies should focus on:
-
Synthesis and evaluation of a broader range of "this compound" derivatives to establish a clear structure-activity relationship (SAR).
-
Comprehensive in vivo studies , including oral glucose tolerance tests and long-term efficacy studies in diabetic animal models, to validate the in vitro findings and assess their therapeutic potential.
-
Pharmacokinetic and toxicological profiling to evaluate the drug-like properties and safety of these compounds.
-
Exploration of other potential therapeutic targets , such as GABA-A receptors, as suggested by the patent literature, to uncover the full pharmacological scope of this chemical scaffold.
By systematically addressing these research gaps, the scientific community can fully elucidate the therapeutic value of "this compound" derivatives and their analogues.
References
- 1. Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. In-vitro α-amylase and α-glucosidase inhibitory activity of Adiantum caudatum Linn. and Celosia argentea Linn. extracts and fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro α-glucosidase inhibitory assay [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. researchgate.net [researchgate.net]
Performance Benchmarking: 1-Acetyl-3-Aminopyrrolidine in Asymmetric Aldol Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Direct performance data for 1-Acetyl-3-Aminopyrrolidine in specific, well-documented chemical reactions is notably scarce in publicly available scientific literature. To provide a valuable comparative analysis for researchers, this guide benchmarks the performance of a closely related and well-studied class of compounds—N-acyl prolinamides—in the asymmetric aldol reaction. The asymmetric aldol reaction is a cornerstone of organic synthesis for building chiral molecules, making it an excellent benchmark for evaluating the efficacy of chiral catalysts. This guide uses the asymmetric aldol reaction between 4-nitrobenzaldehyde and acetone, a widely studied model reaction, to compare the catalytic performance of various N-substituted prolinamides and other prominent organocatalysts. The data presented, including reaction yields and enantioselectivity, is collated from peer-reviewed studies to offer an objective comparison. Detailed experimental protocols and visualizations of the catalytic cycle are provided to aid in experimental design and catalyst selection.
Comparative Performance in the Asymmetric Aldol Reaction
The efficacy of chiral organocatalysts in the asymmetric aldol reaction between 4-nitrobenzaldehyde and acetone is a standard measure of their performance. The key metrics for comparison are the chemical yield of the desired aldol product and the enantiomeric excess (ee), which indicates the degree of stereochemical control exerted by the catalyst.
Below is a summary of the performance of various L-prolinamide derivatives and other relevant organocatalysts in this benchmark reaction.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| L-Prolinamide | 20 | Neat Acetone | - | 80 | 30 |
| N-Acetyl-L-prolinamide | 20 | Neat Acetone | - | 85 | 31 |
| N-Benzoyl-L-prolinamide | 20 | Neat Acetone | - | 90 | 46 |
| (S)-Proline | 30 | DMSO/Acetone (4:1) | 4 | 68 | 76 |
| (1S,2S)-N-(L-Prolinyl)-N'-(2-hydroxy-1,2-diphenylethyl)amine | 20 | Neat Acetone | 24-48 | 95 | 93 |
Note: The data for L-prolinamide and its N-acyl derivatives are from a comparative study under consistent conditions, providing a direct assessment of the effect of the N-acyl group. Data for (S)-Proline and the more complex prolinamide derivative are included to provide a broader context of catalyst performance in the same reaction, though reaction conditions may vary slightly.
Analysis of N-Acyl Substitution
The comparative data for L-prolinamide and its N-acetyl and N-benzoyl analogues suggest that N-acylation can influence catalytic performance. The introduction of an acetyl or benzoyl group on the proline nitrogen leads to a modest increase in both yield and enantioselectivity in the asymmetric aldol reaction. This effect is likely due to a combination of steric and electronic factors. The acyl group can create a more defined chiral pocket around the catalytic site, leading to better facial discrimination of the approaching aldehyde. The electron-withdrawing nature of the acyl group can also modulate the acidity of the amide proton and the nucleophilicity of the enamine intermediate, further influencing the reaction's stereochemical outcome.
Experimental Protocols
A detailed methodology for the asymmetric aldol reaction catalyzed by L-prolinamide derivatives is provided below. This protocol is representative of the experiments from which the comparative data was sourced.
General Procedure for the Asymmetric Aldol Reaction Catalyzed by L-Prolinamide Derivatives:
-
To 1 mL of anhydrous acetone, add the aldehyde (0.5 mmol) and the L-prolinamide catalyst (20 mol%).
-
Stir the resulting mixture at -25°C for 24–48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Pathway
The catalytic cycle of prolinamide-catalyzed aldol reactions is believed to proceed through an enamine mechanism, similar to that of proline catalysis. The following diagrams illustrate the key steps in this process and the general workflow for comparing catalyst performance.
Conclusion
Safety Operating Guide
Proper Disposal of 1-Acetyl-3-Aminopyrrolidine: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and disposal protocols for 1-Acetyl-3-aminopyrrolidine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with the handling and disposal of this chemical.
I. Understanding the Hazards
This compound is a chemical compound that requires careful handling due to its potential health hazards. Safety Data Sheets (SDS) indicate that this substance can cause skin and eye irritation, and may be toxic if swallowed, inhaled, or absorbed through the skin. Some forms of related pyrrolidine compounds can also be flammable.[1] Therefore, appropriate personal protective equipment (PPE) and adherence to safety protocols are mandatory.
II. Essential Safety and Handling Information
Before beginning any work with this compound, ensure that all personnel are familiar with the following safety precautions:
-
Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2] Ensure that eyewash stations and safety showers are readily accessible.[2][3]
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[2][3]
-
Skin Protection: Use chemically resistant gloves and protective clothing to prevent skin contact.[2]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dusts or aerosols, use a NIOSH-approved respirator.
-
-
Handling: Avoid direct contact with the substance. Do not breathe dust, fumes, gas, mist, vapors, or spray.[2] Wash hands thoroughly after handling.[2]
III. Quantitative Hazard Summary
For quick reference, the table below summarizes the key hazard classifications for compounds related to this compound.
| Hazard Classification | Category | Description |
| Acute Toxicity (Oral) | Category 3 / 4 | Toxic or harmful if swallowed.[1] |
| Acute Toxicity (Dermal) | Category 3 | Toxic in contact with skin. |
| Acute Toxicity (Inhalation) | Category 3 / 4 | Toxic or harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Category 1C / 2 | Causes severe skin burns or skin irritation.[2][3] |
| Serious Eye Damage/Irritation | Category 1 / 2A | Causes serious eye damage or eye irritation.[2] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[2][3] |
| Flammability (for related compounds) | Category 2 | Highly flammable liquid and vapor.[1] |
IV. Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to ensure safety and environmental protection. The following protocol outlines the necessary steps for its disposal.
Step 1: Waste Identification and Classification
-
As the generator of the waste, you are responsible for determining if the discarded chemical is classified as hazardous waste.[2]
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]
-
Do not mix this compound waste with other waste streams unless it is confirmed to be compatible. It is incompatible with strong oxidizing agents.[2][3]
Step 2: Waste Collection and Storage
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be secure and accessible only to authorized personnel.
Step 3: Spill Management
In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand) to soak up the chemical.[2] For solid spills, carefully sweep up the material, avoiding dust generation.[3]
-
Place the absorbed material or swept-up solid into a suitable, closed container for disposal.[2]
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Ventilate the area.
Step 4: Final Disposal
-
All waste containing this compound must be disposed of through an approved and licensed hazardous waste disposal facility.[1][2]
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and relationships with certified waste management companies.
-
Provide the EHS department with a completed hazardous waste label, including the chemical name, concentration, and any other relevant hazard information.
V. Disposal Decision Workflow
The following diagram illustrates the logical steps to follow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Acetyl-3-Aminopyrrolidine
This guide provides crucial safety and logistical information for the handling and disposal of 1-Acetyl-3-Aminopyrrolidine, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The recommendations below are based on the hazard profiles of structurally similar compounds.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety goggles or a face shield. | Must be worn at all times in the laboratory. A face shield is recommended when there is a significant risk of splashing.[1][2][3][4][5] |
| Skin and Body Protection | Chemical-resistant lab coat. | A fully fastened lab coat should be worn to protect against skin contact.[1][2][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Gloves should be inspected for integrity before each use and changed frequently. Avoid touching surfaces such as doorknobs or keyboards with contaminated gloves.[2][3][4] |
| Respiratory Protection | NIOSH-approved respirator. | To be used in areas with inadequate ventilation or when there is a potential for aerosol generation. The type of respirator will depend on the specific exposure risks.[1][3][4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational procedure is critical for minimizing the risk of exposure and ensuring experimental integrity.
-
Preparation : Before handling the compound, ensure that the work area is clean and uncluttered. A chemical fume hood must be used for all operations involving this compound.[5]
-
Personal Protective Equipment : Don all required PPE as outlined in the table above.
-
Weighing and Transfer : Conduct all weighing and transferring of the chemical within the fume hood to contain any dust or vapors.
-
Reaction Setup : When setting up reactions, ensure all glassware is properly secured and that the setup is contained within the fume hood.
-
Post-Handling : After handling, thoroughly wash hands and any potentially exposed skin. Clean all equipment and the work area.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Container Disposal : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of according to institutional guidelines.
-
Regulatory Compliance : All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[5]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
